2-(2-Fluorophenyl)propan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAFCVRVHMQOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288804 | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-12-7 | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-(2-Fluorophenyl)propan-2-ol
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Fluorophenyl)propan-2-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and applications of this compound. As a fluorinated tertiary alcohol, this compound serves as a critical building block in medicinal chemistry and organic synthesis. The strategic placement of the fluorine atom at the ortho position significantly influences the molecule's conformational preference, electronic properties, and metabolic stability, making a detailed understanding of its characteristics essential for its effective application. This document synthesizes experimental data and theoretical principles to offer field-proven insights for laboratory and development settings.
Molecular Identity and Structural Elucidation
This compound is an aromatic compound characterized by a propan-2-ol group attached to a benzene ring substituted with a fluorine atom at the ortho position. This specific arrangement distinguishes it from its meta and para isomers, primarily through steric and electronic effects imparted by the proximate fluorine atom.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 320-12-7[1] |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Canonical SMILES | CC(C)(C1=CC=CC=C1F)O |
Diagram 1: Annotated Chemical Structure
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data
The physical state, solubility, and spectral fingerprints are fundamental to the identification, handling, and application of any chemical compound. The ortho-fluorine atom can engage in intramolecular hydrogen bonding with the hydroxyl proton, potentially influencing properties like boiling point and IR stretching frequency compared to its isomers.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale & Context |
| Appearance | Colorless to light yellow clear liquid | Typical for small, relatively pure organic molecules. The non-fluorinated analog is a solid at room temperature.[2] |
| Boiling Point | 95-97 °C (at 10 mmHg) | The boiling point is pressure-dependent. The para-isomer boils at 61 °C at 1 mmHg.[3][4] |
| Density | ~1.1 g/cm³ | The density is slightly higher than water, consistent with fluorinated organic compounds. The para-isomer has a reported density of 1.1 g/cm³.[3][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water. | The non-polar aromatic ring and alkyl groups dominate, while the polar alcohol and fluorine groups provide some minimal water solubility. The non-fluorinated analog is also practically insoluble in water.[2][5] |
| Predicted logP | 1.7 - 1.9 | This value, indicating moderate lipophilicity, is crucial for predicting pharmacokinetic properties (e.g., absorption, distribution) in drug development. The para-isomer has a predicted XLogP3 of 1.7.[6] |
| Predicted pKa | ~14.5 | The acidity of the hydroxyl proton is similar to other tertiary alcohols. The electron-withdrawing fluorine has a minor acid-strengthening effect. The para-isomer has a predicted pKa of 14.43.[4][7] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups (CH₃), a singlet for the hydroxyl proton (OH), and a complex multiplet pattern for the four aromatic protons due to coupling with each other and with the ¹⁹F nucleus.
-
¹³C NMR: Will display distinct signals for the quaternary alcohol carbon, the methyl carbons, and the six aromatic carbons. The carbons of the fluorophenyl ring will show characteristic splitting (C-F coupling constants).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment.
-
Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretching band around 3400 cm⁻¹ (characteristic of alcohols), C-H stretching peaks around 2900-3000 cm⁻¹, C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a strong C-F stretching band, typically in the 1100-1300 cm⁻¹ region.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 154. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group ([M-15]⁺) to form a stable oxonium ion, and the loss of water ([M-18]⁺).[9]
Experimental Methodologies
The trustworthiness of physicochemical data relies on robust and validated experimental protocols. Below are standardized methodologies for key characterizations.
Protocol 1: Determination of Boiling Point under Reduced Pressure
-
Causality: High-boiling liquids can decompose at atmospheric pressure. Reduced pressure distillation allows for boiling at a lower temperature, preserving the compound's integrity.
-
Methodology:
-
Place a 5-10 mL sample of this compound into a small round-bottom flask with a boiling chip.
-
Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump protected by a cold trap. Insert a thermometer so the bulb is level with the side arm leading to the condenser.
-
Gradually reduce the pressure to the target value (e.g., 10 mmHg) using a vacuum controller.
-
Begin heating the flask gently using a heating mantle.
-
Record the temperature at which a steady stream of condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.
-
Diagram 2: Workflow for Boiling Point Determination
Caption: A procedural flow for vacuum distillation.
Synthesis Pathway and Chemical Reactivity
Synthesis: The Grignard Reaction
A standard and reliable method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the nucleophilic addition of an organometallic reagent to a ketone. For this specific target, the reaction between 2-fluoroacetophenone and methylmagnesium bromide is a common and efficient route.
-
Self-Validation: The success of the reaction is validated by monitoring the consumption of the starting ketone via Thin Layer Chromatography (TLC). The final product is purified by column chromatography and its identity confirmed by the spectroscopic methods detailed in Section 2.
Diagram 3: Synthesis via Grignard Reaction
Caption: A common synthetic route to the target compound.
Applications in Scientific Research and Development
The unique structural features of this compound make it a valuable intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modify lipophilicity. This compound serves as a precursor for more complex active pharmaceutical ingredients (APIs). For instance, related structures are integral to fungicides and other bioactive molecules.[10][11]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals. This alcohol can be a starting point for creating novel herbicides and pesticides with improved efficacy and environmental profiles.[2]
-
Organic Synthesis and Material Science: It is employed as a versatile building block for creating more complex molecules and is explored for developing advanced materials like polymers with specific thermal or chemical properties.[3][12]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
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LookChem. (n.d.). 2-(4-FLUOROPHENYL)-2-PROPANOL. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Ipflufenoquin (Ref: NF-180). Retrieved from [Link]
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Regulations.gov. (2021). Ipflufenoquin. Human Health Risk Assessment for Proposed Section 3. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]
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ResearchGate. (2011). 2-(2-Benzylphenyl)propan-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://patents.google.
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Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]
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Introduction: Elucidating the Structure of a Fluorinated Tertiary Alcohol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Fluorophenyl)propan-2-ol
This compound is a tertiary alcohol containing a fluorinated aromatic moiety. Its structure presents a unique combination of chemical environments, from the magnetically equivalent methyl groups to the complex, coupled aromatic system influenced by the highly electronegative fluorine atom. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the molecular structure of such compounds. It provides precise information about the electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus, revealing connectivity and stereochemistry through chemical shifts and spin-spin coupling.
This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the expected ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the anticipated spectral features, explain the causality behind the experimental choices for data acquisition, and provide a comprehensive interpretation of the data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and foundational NMR principles to construct a robust and predictive analysis.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering scheme used throughout this guide.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural elucidation. The following protocol describes a self-validating system for acquiring ¹H and ¹³C NMR spectra suitable for this molecule.
Methodology Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh approximately 15 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and provides a deuterium signal for field-frequency locking.[1] Its residual proton signal (CHCl₃ at 7.26 ppm) and carbon signal (77.16 ppm) are well-documented and serve as secondary calibration points.
-
Add a small drop of tetramethylsilane (TMS) to the solution.
-
Rationale: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[2] It is chemically inert and volatile, making it easy to remove after analysis.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures that the magnetic field strength remains constant throughout the experiment.
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀).
-
Rationale: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines, which is essential for accurate coupling constant measurements.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters: Spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and an accumulation of 16 scans.
-
Rationale: 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration. The relaxation delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate signal integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: Spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and an accumulation of 1024 scans.
-
Rationale: ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve a good signal-to-noise ratio.[3] Proton decoupling is employed to simplify the spectrum by collapsing all C-H multiplets into singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[4]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).
Predicted ¹H NMR Data Summary
| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| A | -CH₃ (C8, C9) | ~ 1.65 | 6H | s (singlet) | N/A |
| B | -OH | ~ 2.5 (variable) | 1H | s (broad) | N/A |
| C | Ar-H (H6) | ~ 7.55 | 1H | td | ³JHH ≈ 7.6, ⁴JHF ≈ 5.0 |
| D | Ar-H (H4) | ~ 7.25 | 1H | m | Complex |
| E | Ar-H (H5) | ~ 7.15 | 1H | m | Complex |
| F | Ar-H (H3) | ~ 7.05 | 1H | td | ³JHH ≈ 7.8, ³JHF ≈ 9.5 |
Detailed Signal Interpretation
-
Signal A (~1.65 ppm, 6H, singlet): This signal corresponds to the six equivalent protons of the two methyl groups (C8 and C9). Its singlet nature is due to the absence of any adjacent protons for coupling. The chemical shift is typical for methyl groups attached to a quaternary carbon bearing an oxygen and an aromatic ring.
-
Signal B (~2.5 ppm, 1H, broad singlet): This peak is assigned to the hydroxyl proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent purity, as it readily participates in hydrogen bonding. It typically appears as a broad singlet and will exchange with deuterium upon addition of a drop of D₂O, causing the signal to disappear. This D₂O exchange experiment is a definitive method for identifying -OH protons.
-
Aromatic Region (7.0-7.6 ppm, 4H): The aromatic protons are inequivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electronegative fluorine atom exerts a strong influence on the electronic environment of the ring.
-
Signal F (H3, ~7.05 ppm): This proton is ortho to the fluorine atom and is expected to be the most shielded of the aromatic protons. It will be split by the adjacent H4 (³JHH, ortho coupling, ~7.8 Hz) and by the fluorine atom (³JHF, ortho coupling, ~9.5 Hz), appearing as a triplet of doublets (td).
-
Signal C (H6, ~7.55 ppm): This proton is ortho to the bulky propan-2-ol substituent and is expected to be the most deshielded. It is split by the adjacent H5 (³JHH, ~7.6 Hz) and by the fluorine atom through four bonds (⁴JHF, meta coupling, ~5.0 Hz), also resulting in a triplet of doublets (td).
-
Signals D and E (H4 and H5, ~7.15-7.25 ppm): These central protons will appear as complex, overlapping multiplets due to multiple coupling interactions with their neighbors. H4 is coupled to H3, H5, and the fluorine (⁵JHF, para coupling, is often small). H5 is coupled to H4, H6, and the fluorine (⁴JHF, meta coupling).
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through C-F coupling.
Predicted ¹³C NMR Data Summary
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |
| 1 | -CH₃ (C8, C9) | ~ 31.5 | s (singlet) | N/A |
| 2 | C-OH (C7) | ~ 72.0 | s (singlet) | N/A |
| 3 | Ar-C (C5) | ~ 115.5 | d (doublet) | ²JCF ≈ 22 |
| 4 | Ar-C (C3) | ~ 124.5 | d (doublet) | ⁴JCF ≈ 4 |
| 5 | Ar-C (C6) | ~ 129.0 | d (doublet) | ³JCF ≈ 3 |
| 6 | Ar-C (C4) | ~ 129.5 | d (doublet) | ³JCF ≈ 8 |
| 7 | Ar-C (ipso, C1) | ~ 133.0 | d (doublet) | ²JCF ≈ 14 |
| 8 | Ar-C (C-F, C2) | ~ 160.0 | d (doublet) | ¹JCF ≈ 245 |
Detailed Signal Interpretation
-
Aliphatic Carbons:
-
Aromatic Carbons: The key feature of the aromatic region is the splitting of each carbon signal into a doublet due to coupling with the ¹⁹F nucleus (spin I = ½). The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms.
-
Signal 8 (C2, ~160.0 ppm): This is the carbon directly bonded to fluorine. It is significantly deshielded and exhibits a very large one-bond coupling constant (¹JCF) of approximately 245 Hz.[6] This large doublet is the most unambiguous signal for identifying a C-F bond in a ¹³C NMR spectrum.
-
Signal 7 (C1, ~133.0 ppm): This is the ipso-carbon, attached to the propan-2-ol group. It is two bonds away from the fluorine and will show a smaller two-bond coupling (²JCF) of around 14 Hz.
-
Signal 3 (C5, ~115.5 ppm): This carbon is ortho to the fluorine atom and also shows a significant two-bond coupling (²JCF) of approximately 22 Hz.
-
Signal 6 (C4, ~129.5 ppm): This carbon is meta to the fluorine atom and will display a three-bond coupling (³JCF) of around 8 Hz.
-
Signal 5 (C6, ~129.0 ppm): This carbon is also meta to the fluorine atom, but its electronic environment is different. It will show a smaller three-bond coupling (³JCF) of ~3 Hz.
-
Signal 4 (C3, ~124.5 ppm): This carbon is para to the fluorine and will exhibit the smallest, four-bond coupling (⁴JCF) of ~4 Hz.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal confirmation of the structure of this compound. The ¹H NMR spectrum is characterized by a six-proton singlet for the equivalent methyl groups, a broad hydroxyl singlet, and a complex aromatic region defined by both H-H and H-F coupling. The ¹³C NMR spectrum is distinguished by the large one-bond C-F coupling constant for the carbon directly attached to fluorine, with smaller, characteristic C-F couplings observed for all other aromatic carbons. Together, these spectral data form a unique fingerprint that is fully consistent with the assigned structure, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]
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FT-IR spectrum analysis of 2-(2-Fluorophenyl)propan-2-ol
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 2-(2-Fluorophenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FT-IR spectroscopy for the structural elucidation and verification of this specific tertiary alcohol. The guide details experimental protocols, spectral interpretation, and the causal relationships between molecular structure and vibrational modes, ensuring a robust and scientifically validated approach.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for detailed structural analysis.
For a molecule such as this compound, which incorporates a hydroxyl group, a fluorinated aromatic ring, and aliphatic methyl groups, FT-IR provides a rapid and non-destructive method to confirm its identity and purity. The key functional groups—the O-H bond of the tertiary alcohol, the aromatic C=C and C-H bonds, the aliphatic C-H bonds, and the distinctive C-F bond—all exhibit characteristic absorption bands in the mid-infrared region. Understanding the expected position, intensity, and shape of these bands is paramount for accurate spectral interpretation.
Molecular Structure of this compound
This compound is a tertiary alcohol. Its structure is defined by a central carbon atom bonded to two methyl groups, a hydroxyl group, and an ortho-fluorinated phenyl ring. This specific arrangement dictates the molecule's chemical properties and its interaction with infrared radiation.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The integrity of an FT-IR spectrum is contingent upon a meticulous experimental approach. Attenuated Total Reflectance (ATR) is the preferred technique for a sample like this compound, which may be a viscous liquid or low-melting solid, due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology for ATR-FTIR
-
Instrument Preparation:
-
Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes spectral drift.
-
Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric water vapor and carbon dioxide.
-
-
Background Collection (Self-Validation):
-
Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Collect a background spectrum. This critical step measures the ambient environment and the instrument's response, which is then subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly functioning and clean system.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[1][2]
-
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹. This standard mid-IR range covers the fundamental vibrations of most organic functional groups.
-
Resolution: 4 cm⁻¹. This resolution is sufficient to resolve the vast majority of rotational-vibrational bands for condensed-phase samples without unnecessarily increasing noise.
-
Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum.
-
-
Post-Acquisition Processing:
-
The instrument software automatically performs the Fourier transform and subtracts the background spectrum.
-
If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Caption: Experimental workflow for ATR-FTIR analysis.
FT-IR Spectrum Analysis: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to specific functional groups.
The O-H and C-H Stretching Region (4000–2800 cm⁻¹)
-
O-H Stretch (approx. 3600–3200 cm⁻¹): The most prominent feature in this region will be a strong and characteristically broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol.[3][4] The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules. The position within this range can be influenced by concentration and sample state.
-
Aromatic C-H Stretch (approx. 3100–3000 cm⁻¹): Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl ring.[5]
-
Aliphatic C-H Stretch (approx. 3000–2850 cm⁻¹): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the two methyl (CH₃) groups.[5]
The Aromatic Overtones and C=C Stretching Region (2000–1450 cm⁻¹)
-
Aromatic Overtones (approx. 2000–1650 cm⁻¹): A series of weak but sharp bands may be visible in this region. The pattern of these overtones can sometimes be used to infer the substitution pattern of the aromatic ring.
-
Aromatic C=C Stretch (approx. 1600–1450 cm⁻¹): Two or more medium-to-strong intensity bands in this region are characteristic of the C=C stretching vibrations within the benzene ring.[5] For ortho-substituted benzenes, these peaks are typically observed near 1600, 1580, 1500, and 1450 cm⁻¹.
The Fingerprint Region (1450–400 cm⁻¹)
This region is often complex but contains highly diagnostic information.
-
Methyl C-H Bending (approx. 1470–1365 cm⁻¹): Asymmetric and symmetric bending vibrations (scissoring and umbrella modes) of the methyl groups will appear here. A distinct peak around 1375 cm⁻¹ is typical for the symmetric methyl bend.
-
C-O Stretch (approx. 1210–1100 cm⁻¹): A strong, prominent band in this range is assigned to the C-O stretching vibration of the tertiary alcohol.[3] This is a key diagnostic peak for identifying the alcohol functionality. For comparison, primary alcohols show this peak around 1050 cm⁻¹.[6]
-
C-F Stretch (approx. 1300–1200 cm⁻¹): A strong absorption band is expected in this region due to the C-F stretching vibration of the fluorobenzene moiety.[7][8] The high electronegativity of fluorine and the strength of the C-F bond result in a high-frequency, intense absorption. This peak is crucial for confirming the presence of the fluorine substituent.
-
Aromatic C-H Out-of-Plane Bending (approx. 770–730 cm⁻¹): A strong band in this area is highly indicative of ortho-disubstitution on a benzene ring. This out-of-plane (oop) C-H "wag" is a reliable indicator of the substitution pattern.
Summary of Key Vibrational Frequencies
The following table summarizes the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3600–3200 | Strong, Broad | O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) |
| 3100–3000 | Weak-Medium, Sharp | C-H Stretch | Aromatic (sp² C-H) |
| 3000–2850 | Medium-Strong, Sharp | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600–1450 | Medium-Strong, Sharp | C=C Stretch (in-ring) | Aromatic Ring |
| 1470–1365 | Medium | C-H Bend | Aliphatic (CH₃) |
| 1300–1200 | Strong | C-F Stretch | Aryl-Fluoride |
| 1210–1100 | Strong | C-O Stretch | Tertiary Alcohol |
| 770–730 | Strong | C-H Out-of-Plane Bend | Ortho-substituted Aromatic |
Logical Relationship Diagram
This diagram illustrates the direct correlation between the structural components of the molecule and their corresponding signals in the FT-IR spectrum.
Caption: Correlation of molecular features to spectral peaks.
Conclusion
The FT-IR analysis of this compound provides a definitive method for its structural confirmation. The presence of a strong, broad hydroxyl O-H stretch, a strong tertiary alcohol C-O stretch, characteristic aromatic C=C absorptions, and a strong C-F stretching band collectively form a unique spectral fingerprint. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently verify the identity and integrity of this compound, ensuring the reliability of subsequent research and development activities.
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A Technical Guide to the Stereochemical Analysis of 2-(2-Fluorophenyl)propan-2-ol: A Case Study in Chirality Assessment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the stereochemical properties of 2-(2-Fluorophenyl)propan-2-ol. A detailed structural analysis conclusively demonstrates that this molecule is achiral and therefore does not possess stereoisomers such as enantiomers or diastereomers. The core reason for its achirality is the absence of a stereocenter, as the central tertiary carbon is bonded to two identical methyl groups. For drug development professionals, understanding the principles that dictate chirality is paramount. Misidentifying an achiral molecule as chiral could lead to the misallocation of significant resources toward unnecessary and futile chiral separation and analysis. This guide serves as a practical case study in applying fundamental stereochemistry principles to confirm the absence of chirality, thereby ensuring efficient and scientifically sound development pathways.
Part 1: The Fundamentals of Stereoisomerism in Medicinal Chemistry
In drug development, the three-dimensional arrangement of atoms in a molecule is as critical as its chemical formula. Isomers are molecules that share the same molecular formula but have different structures.[1] Stereoisomers are a specific class of isomers where the atoms are connected in the same sequence, but their arrangement in three-dimensional space differs.[2][3]
The primary types of stereoisomers relevant to pharmaceuticals are:
-
Enantiomers: These are non-superimposable mirror images of each other, much like a person's left and right hands.[4][5][6][7] Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.[5]
-
Diastereomers: These are stereoisomers that are not mirror images of each other.[2][6] They arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical and chemical properties.
The property of a molecule that leads to the existence of enantiomers is called chirality . The most common source of chirality in organic molecules is the presence of a stereocenter , often an asymmetric carbon atom. An asymmetric carbon is defined as a carbon atom bonded to four different groups or substituents .[4][8][9][10]
The Critical Importance of Chirality in Pharmacology Biological systems—including enzymes, receptors, and other drug targets—are inherently chiral. Consequently, the different enantiomers of a chiral drug can interact with the body in profoundly different ways.[11][12][13] This can lead to variations in efficacy, metabolism, and toxicity. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the importance of stereochemical purity in pharmaceuticals.[13][14] Regulatory agencies worldwide now mandate careful consideration and characterization of stereoisomers in new drug applications.[11]
Part 2: Structural Elucidation of this compound
To determine if this compound can exist as stereoisomers, we must first analyze its structure for the presence of a stereocenter.
The IUPAC name, this compound, describes the following structure:
-
A central carbon atom (C2 of the propane chain).
-
This central carbon is bonded to a hydroxyl group (-OH).
-
It is also bonded to a 2-fluorophenyl group.
-
Finally, it is bonded to two methyl groups (-CH3).
Let's systematically examine the four groups attached to the central carbon atom (C2):
-
Group 1: -OH (Hydroxyl)
-
Group 2: -C₆H₄F (2-Fluorophenyl)
-
Group 3: -CH₃ (Methyl)
-
Group 4: -CH₃ (Methyl)
A molecule is chiral if its central carbon is attached to four different groups. In this case, Group 3 and Group 4 are identical. The presence of two identical substituents means the central carbon is not a stereocenter.
Part 3: The Ramifications of Achirality
A molecule that lacks a stereocenter and is superimposable on its mirror image is termed achiral .[5][15] this compound is an achiral molecule.
The direct consequences for drug development professionals are:
-
No Stereoisomers: The compound cannot exist as enantiomers or diastereomers. There is only one unique structure for this compound.
-
Optical Inactivity: Achiral molecules do not rotate the plane of polarized light.[16] Therefore, any experimental attempt to measure an optical rotation using polarimetry will yield a result of zero.[17][18][19]
-
No Chiral Resolution Required: It is scientifically impossible and unnecessary to attempt a chiral separation or resolution of this compound. Methodologies such as chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or kinetic resolution are not applicable.[20][21][22]
Part 4: Conceptual Exercise: Inducing Chirality via Structural Modification
To illustrate the principles discussed, we can consider a hypothetical modification to the structure of this compound that would introduce chirality. If one of the methyl groups were replaced with a different alkyl group, such as an ethyl group (-CH₂CH₃), a stereocenter would be created.
Hypothetical Molecule: 2-(2-Fluorophenyl)butan-2-ol
The central carbon (C2) in this new molecule would be bonded to:
-
-OH (Hydroxyl)
-
-C₆H₄F (2-Fluorophenyl)
-
-CH₃ (Methyl)
-
-CH₂CH₃ (Ethyl)
Since all four groups are now different, the C2 carbon is a stereocenter, and the molecule is chiral. This hypothetical molecule would exist as a pair of enantiomers, designated (R)-2-(2-Fluorophenyl)butan-2-ol and (S)-2-(2-Fluorophenyl)butan-2-ol according to the Cahn-Ingold-Prelog priority rules.[23]
Conceptual Workflow for Analysis of a Chiral Analogue
If one were working with the hypothetical chiral molecule, 2-(2-Fluorophenyl)butan-2-ol, the development workflow would need to include stereochemical analysis.
Exemplary Protocol: Chiral HPLC Method for a Hypothetical Analogue
The following is a representative, non-validated protocol for the analytical separation of the hypothetical enantiomers of 2-(2-Fluorophenyl)butan-2-ol. Method development would be required to optimize the separation.[24]
| Parameter | Condition | Rationale & Causality |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector. | Standard instrumentation for analytical chemistry, providing reliable separation and detection. |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC). | These phases are known for their broad applicability in separating enantiomers of various compound classes, including tertiary alcohols, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[25] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). | Normal phase chromatography is often the starting point for chiral separations on polysaccharide CSPs. The alcohol modifier (isopropanol) is crucial for interacting with the stationary phase and eluting the analytes. The ratio is optimized to achieve resolution and reasonable retention times. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity in HPLC. |
| Detection Wavelength | 265 nm | Selected based on the UV absorbance maximum of the 2-fluorophenyl chromophore to ensure maximum detection sensitivity. |
| Sample Preparation | Dissolve racemic standard in the mobile phase to a concentration of 1 mg/mL. | Ensures sample is fully solubilized and compatible with the mobile phase, preventing precipitation on the column. |
| Injection Volume | 10 µL | A small volume to prevent column overloading and maintain sharp, efficient peaks. |
Self-Validation System: The method's validity would be confirmed by injecting the racemic mixture and observing two well-resolved peaks with approximately equal peak areas. The individual isolated enantiomer fractions, when re-injected, should each show only a single peak corresponding to their respective retention times.
Conclusion
A rigorous application of the fundamental principles of stereochemistry unequivocally establishes that This compound is an achiral molecule . It lacks a stereocenter and, consequently, cannot exist as stereoisomers. This determination is a critical first step in the chemical development process, preventing the pursuit of unnecessary and scientifically unfounded chiral resolution studies. For researchers and drug developers, this case underscores the importance of a thorough structural analysis prior to embarking on extensive experimental work, thereby ensuring that resources are directed efficiently toward scientifically valid objectives.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Fluorophenyl)propan-2-ol Derivatives
Foreword: The Unique Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and participate in other non-covalent interactions—profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, a thorough understanding of the three-dimensional structure of fluorinated organic compounds is paramount for rational drug design and development. This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-(2-Fluorophenyl)propan-2-ol derivatives, a class of compounds with potential applications in medicinal chemistry.
The Strategic Importance of Structural Analysis
The precise knowledge of the three-dimensional arrangement of atoms within a crystal lattice, as provided by crystal structure analysis, is indispensable for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how the spatial arrangement of functional groups, including the fluorine substituent, correlates with biological activity.
-
Polymorph Identification and Control: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.[2][3][4][5]
-
Rational Drug Design: Providing a structural basis for the design of new derivatives with improved efficacy and pharmacokinetic profiles.
-
Understanding Intermolecular Interactions: Revealing the intricate network of non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern crystal packing and molecular recognition.[6][7]
A Multi-faceted Approach to Structural Elucidation
A comprehensive understanding of the crystal structure of this compound derivatives necessitates an integrated approach that combines several powerful analytical techniques.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise three-dimensional structure of a crystalline solid.[8][9][10] The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Growing High-Quality Crystals
The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. For this compound derivatives, which may be liquids or low-melting solids, obtaining suitable crystals can be challenging.[8]
Step-by-Step Methodology:
-
Purification: The compound must be of the highest possible purity. Standard techniques such as column chromatography, recrystallization, or sublimation are employed.
-
Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent should have moderate solubility for the compound and a suitable vapor pressure for slow evaporation.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Spectroscopic Analysis: Corroborating the Structure
While SC-XRD provides the definitive solid-state structure, spectroscopic techniques are vital for characterizing the compound in solution and for providing complementary structural information.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[11][12][13] For this compound derivatives, both ¹H and ¹³C NMR are routinely used.
-
¹H NMR: Provides information on the number and environment of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Is particularly informative for fluorinated compounds, providing insights into the electronic environment of the fluorine atom.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Used to establish correlations between different nuclei and to assemble the complete molecular structure.[11]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14] For this compound derivatives, key vibrational bands to monitor include:
-
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-F stretch: A strong absorption band usually found in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Provide information about the phenyl ring.
Computational Modeling: Predicting and Understanding Crystal Structures
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and analyzing the crystal structures of organic molecules.[15][16][17][18]
Applications of Computational Modeling:
-
Polymorph Prediction: Computational searches can identify potential crystal packing arrangements (polymorphs) and rank them based on their predicted lattice energies.[19]
-
Analysis of Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonds and C-F···H-C interactions, can be quantified.[20][21]
-
Spectra Simulation: Theoretical calculations can predict NMR and IR spectra, which can be compared with experimental data to validate the proposed structure.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a suitable Grignard or organolithium reagent with a ketone or ester.
General Synthetic Scheme:
Caption: General synthetic route to this compound.
Detailed Crystallographic Analysis of Phenylpropanol Derivatives
Table 1: Comparison of Crystallographic Data for Phenylpropanol Derivatives (Illustrative)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-(2-Benzylphenyl)propan-2-ol | Monoclinic | P2₁/c | 12.2252 | 17.2508 | 16.7784 | 132.549 | 8 | [22] |
| Hypothetical this compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined by experimental analysis.
The Role of Intermolecular Interactions in Crystal Packing
The substitution of hydrogen with fluorine can significantly alter the intermolecular interactions within a crystal lattice. In addition to conventional hydrogen bonds involving the hydroxyl group, other weak interactions involving the fluorine atom can play a crucial role in directing the crystal packing. These include:
-
C-F···H-C Interactions: These weak hydrogen bonds can influence the conformation and packing of molecules.
-
C-F···π Interactions: The interaction between the electron-rich fluorine atom and an aromatic ring.
-
C-F···F-C Interactions: Dipole-dipole interactions between polarized C-F bonds.[20]
A detailed analysis of the Hirshfeld surface can be employed to visualize and quantify these intermolecular contacts.[15][24]
Polymorphism: A Critical Consideration
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds and can have a profound impact on their physical and chemical properties.[2][3][4][5] Different polymorphs can exhibit different melting points, solubilities, dissolution rates, and stabilities. Therefore, a thorough polymorph screen is an essential part of the drug development process. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) are used to identify and characterize different polymorphic forms.
Future Directions and Conclusion
The crystal structure analysis of this compound derivatives is a crucial step in understanding their structure-property relationships and for their potential development as pharmaceutical agents. While this guide provides a foundational framework, further experimental and computational work is required to fully elucidate the structural landscape of this class of compounds. Future studies should focus on:
-
Systematic synthesis and crystallization of a library of this compound derivatives.
-
Detailed single-crystal X-ray diffraction analysis of these derivatives.
-
Comprehensive characterization of their polymorphic behavior.
-
In-depth computational analysis of their conformational preferences and intermolecular interactions.
By combining these approaches, a deeper understanding of the role of fluorine in directing the solid-state structures of these molecules can be achieved, paving the way for the rational design of new and improved therapeutic agents.
References
-
Betz, R., Gerber, T., Hosten, E., Siddaraju, B. P., Yathirajan, H. S., & Ramesha, A. R. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3302. [Link]
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Li, Z., et al. (2020). X-ray crystal structures of liquid phenylpropanol derivatives obtained by cocrystallization with TEO.
-
Dey, S., et al. (2022). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O C Hydrogen Bonds. ACS Publications. [Link]
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Karthikeyan, J., et al. (2023). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design. [Link]
-
Pike, V. W. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
-
El-Faham, A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]
- Process for the preparation of fluconazole and crystal modifications thereof.
- Price, S. L. (2025). Computational prediction of organic crystal structures and polymorphism.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Asano, Y., et al. (2011). High resolution X-ray crystal structures of L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Structures of the enzyme-ligand complex and catalytic mechanism. PubMed. [Link]
- Sharma, A., Mishra, R., & Tandon, P. (2015). Polymorphism in Pharmaceutical Compounds.
-
Al-Majid, A. M., et al. (2022). Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. Taylor & Francis Online. [Link]
- Nichols, N. J. (2020). Computational Modeling of Organic Fluor Molecules. Clemson OPEN.
- Single crystal X-ray diffraction structure of phenylalanine-2,5-xylenesulfonate.
- Bisphenol A. Wikipedia.
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Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
- A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. (2007). Chemistry World.
-
Abramov, Y. A., & Ibragimov, B. (2020). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. MDPI. [Link]
-
Betz, R., et al. (2011). 2-(2-Benzylphenyl)propan-2-ol. PMC - NIH. [Link]
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boron
-
Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. The Journal of Physical Chemistry C. [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]
-
X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes. PubMed. [Link]
- Part of the crystal structure showing intermolecular interactions as dotted lines.
-
NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. [Link]
- Opanasyuk, S. S., et al. (2025). Crystal Structures and Conformational Analysis of the bis(pyrazolyl)
- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone.
-
Recent Advances in the Construction of Fluorinated Organoboron Compounds. PMC. [Link]
-
Solid Form Selection in the Pharmaceutical Industry: Polymorph Screening (Chapter 2 of 5). (2019). Regis Technologies. [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). [Link]
- 2- methyl-1-phenyl-1-propanol preparation method.
-
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC - NIH. [Link]
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Methodological & Application
Application Notes and Protocols: 2-(2-Fluorophenyl)propan-2-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Building Blocks
In contemporary medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule. 2-(2-Fluorophenyl)propan-2-ol emerges as a valuable tertiary alcohol building block, offering a synthetically accessible handle for the construction of complex molecular architectures. Its utility is particularly notable in the synthesis of bioactive compounds where the 2-fluorophenyl moiety is a key pharmacophoric element. This document provides an in-depth guide to the properties, synthesis, and application of this compound as a pharmaceutical intermediate, with a focus on practical, field-proven protocols.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step syntheses. The properties of this compound are summarized below. Data for the isomeric 2-(4-Fluorophenyl)propan-2-ol is also provided for comparison.
| Property | This compound | 2-(4-Fluorophenyl)propan-2-ol | Source |
| Molecular Formula | C₉H₁₁FO | C₉H₁₁FO | N/A |
| Molecular Weight | 154.18 g/mol | 154.18 g/mol | N/A |
| Appearance | Colorless to light yellow clear liquid | Colorless to light yellow clear liquid | [1] |
| Boiling Point | Not explicitly available | 61 °C / 1 mmHg | [1] |
| Density | Not explicitly available | 1.1 g/cm³ | [1] |
| CAS Number | 1539-33-9 | 402-41-5 | [1] |
Application Highlight: Synthesis of Brequinar
A significant application of this compound is as a key intermediate in the synthesis of Brequinar , a potent inhibitor of dihydroorotate dehydrogenase (DHODH) with antiproliferative and immunosuppressant activities.[2] The synthesis of Brequinar showcases the utility of this intermediate in constructing complex heterocyclic frameworks.
The overall synthetic transformation involves the reaction of this compound with a suitable quinoline precursor to form the final drug substance. While the detailed, step-by-step industrial synthesis is often proprietary, the key bond formation leverages the reactivity of the tertiary alcohol.
Caption: Multicomponent synthesis of Brequinar.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation and provides a reliable method for the synthesis of tertiary alcohols. This protocol describes the preparation of this compound from 1-bromo-2-fluorobenzene and acetone.
Reaction Scheme:
Materials:
-
1-bromo-2-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1-bromo-2-fluorobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Protocol 2: Acid-Catalyzed Dehydration (Representative)
Tertiary alcohols like this compound can undergo dehydration to form the corresponding alkene.[3] This reaction is typically catalyzed by a strong acid and can be a useful subsequent transformation in a synthetic sequence.
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Place this compound (1.0 equivalent) in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) with cooling.
-
Set up the apparatus for distillation.
-
-
Dehydration:
-
Heat the mixture gently. The product, 2-(2-fluorophenyl)prop-1-ene, will distill over with water.
-
Continue heating until no more product distills.
-
-
Work-up and Purification:
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. The resulting alkene can be further purified by distillation if necessary.
-
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
Table of Expected Analytical Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | - Aromatic protons (multiplets) in the range of ~7.0-7.6 ppm.- Methyl protons (singlet) around ~1.6 ppm (integrating to 6H).- Hydroxyl proton (singlet, broad) with a variable chemical shift. |
| ¹³C NMR | - Aromatic carbons in the range of ~115-160 ppm, with characteristic C-F coupling.- Quaternary carbon attached to the hydroxyl group around ~73 ppm.- Methyl carbons around ~32 ppm. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 154.- A prominent peak at m/z 139 corresponding to the loss of a methyl group ([M-15]⁺).- A base peak at m/z 121 corresponding to the loss of a methyl group and water ([M-15-18]⁺). |
| FTIR | - Broad O-H stretch around 3300-3500 cm⁻¹.- C-H stretches (aromatic and aliphatic) around 2900-3100 cm⁻¹.- C-F stretch around 1200-1300 cm⁻¹.- C-O stretch around 1100-1200 cm⁻¹. |
digraph "QC Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Crude_Product [label="Crude this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)"]; Purified_Product [label="Purified Intermediate"]; QC_Analysis [label="QC Analysis:\n- ¹H NMR\n- ¹³C NMR\n- Mass Spectrometry\n- FTIR"]; Release [label="Release for\nNext Synthetic Step", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repurify [label="Repurify or Discard", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Crude_Product -> Purification; Purification -> Purified_Product; Purified_Product -> QC_Analysis; QC_Analysis -> Release [label="Purity & Identity Confirmed"]; QC_Analysis -> Repurify [label="Fails Specifications"]; }
Caption: Quality control workflow for this compound.
Safety and Handling
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing fumes, mist, spray, and vapors. Wash skin thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment for all experimental procedures.
Conclusion
This compound serves as a strategically important intermediate for the synthesis of complex pharmaceutical agents, most notably the immunosuppressant Brequinar. Its synthesis via the Grignard reaction is a robust and scalable method. A thorough understanding of its chemical properties, reaction protocols, and safety considerations, as outlined in this guide, is crucial for its successful application in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.
References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 2023. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 2022. Available at: [Link]
-
Mass spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]
-
The Dehydration of Propan-2-ol. Chemistry LibreTexts. Available at: [Link]
-
NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. Available at: [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.Google Patents.
- Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.Google Patents.
-
Solved Analyze the 1H NMR of 2-phenyl-2-propanol. Chegg.com. Available at: [Link]
-
Safety Data Sheet: 2-Propanol. Carl ROTH. Available at: [Link]
-
Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. ResearchGate. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]
-
2-phenyl-2-propanol Mass Spectrum. MassBank. Available at: [Link]
-
Organic Chemistry II - Multistep Grignard Synthesis Problem. YouTube. Available at: [Link]
-
Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. Available at: [Link]
-
Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. Available at: [Link]
-
2-Phenyl-2-propanol. PubChem. Available at: [Link]
-
SAFETY DATA SHEET PROPAN-2-OL TECH. Chemical Suppliers. Available at: [Link]
-
AN IMPROVED PROCESS FOR PREPARATION OF EFAVIRENZ. European Patent Office. Available at: [Link]
-
How will you prepare ethanol, propan - 2 - ol and 2 - methylpropan - 2 - ol using Grignard reagent? askIITians. Available at: [Link]
-
Study On Synthetic Process Of Key Intermediates Of Efavirenz. Globe Thesis. Available at: [Link]
-
Improving API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Research Article - (NIPER) SAS Nagar. CRIPS. Available at: [Link]022_3866d9299b.pdf)
Sources
Application Note: A Detailed Protocol for the Grignard Synthesis of 2-(2-Fluorophenyl)propan-2-ol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-fluorophenyl)propan-2-ol via the Grignard reaction. The synthesis involves the nucleophilic addition of methylmagnesium bromide to 2-fluoroacetophenone. This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, purification techniques, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility. This document is intended to serve as an authoritative guide for researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Background
Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in organic synthesis. The target molecule, this compound, incorporates a fluorinated phenyl group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] The reaction utilizes an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile, to attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones.[3] The reaction of a Grignard reagent with a ketone, as detailed in this protocol, is a reliable method for the synthesis of tertiary alcohols.[4][5][6][7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism.[8][9] The carbon-magnesium bond in the methylmagnesium bromide (CH₃MgBr) is highly polarized, imparting significant carbanionic character to the methyl group. This potent nucleophile readily attacks the electrophilic carbonyl carbon of 2-fluoroacetophenone. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. This intermediate is stable in the anhydrous ether solvent. In the final step, an acidic workup quenches the reaction, protonating the alkoxide to yield the final tertiary alcohol product, this compound.[10]
Experimental Protocol
Materials and Reagents
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount | Notes |
| 2-Fluoroacetophenone | 138.14 | 1.0 | 20.0 | 2.76 g (2.42 mL) | Starting material |
| Methylmagnesium Bromide | - | 1.2 | 24.0 | 8.0 mL | 3.0 M solution in diethyl ether |
| Anhydrous Diethyl Ether | 74.12 | - | - | 50 mL | Reaction solvent |
| Saturated NH₄Cl (aq) | - | - | - | 50 mL | Quenching solution |
| Anhydrous Sodium Sulfate | 142.04 | - | - | ~5 g | Drying agent |
Equipment
-
100 mL two-neck round-bottom flask
-
50 mL dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
Step-by-Step Procedure
Causality Note: The Grignard reagent is extremely reactive towards protic sources, including water.[11] All glassware must be rigorously flame-dried or oven-dried before use and the reaction must be conducted under a dry, inert atmosphere to prevent quenching of the reagent and ensure a high yield.[1]
-
Reaction Setup: Assemble the flame-dried two-neck flask with a magnetic stir bar, the dropping funnel, and the reflux condenser. Connect the top of the condenser to the inert gas line. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Reagent Preparation: Under a positive flow of inert gas, add 2-fluoroacetophenone (2.76 g, 20.0 mmol) and 30 mL of anhydrous diethyl ether to the reaction flask via syringe.
-
Initiation of Reaction: Cool the stirred solution in the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the methylmagnesium bromide solution (8.0 mL of 3.0 M solution, 24.0 mmol) to the dropping funnel via syringe. Add the Grignard reagent to the stirred ketone solution dropwise over a period of 20-30 minutes.
-
Expert Insight: The reaction is exothermic.[2] Maintaining a low temperature during the addition is crucial to minimize side reactions. A cloudy precipitate (the magnesium alkoxide salt) will form during the addition.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 60 minutes to ensure the reaction goes to completion.
-
Work-up and Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[12]
-
Trustworthiness Check: The addition of the aqueous solution can be highly exothermic. Slow, dropwise addition with efficient stirring is mandatory to control the quench. The resulting mixture should separate into two layers.
-
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with 30 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried solution to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a low-melting solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management
-
Grignard Reagents: Methylmagnesium bromide is highly reactive and pyrophoric, reacting violently with water and protic solvents.[13] Handle exclusively under an inert atmosphere using proper air-free techniques.
-
Solvents: Diethyl ether is extremely flammable and volatile. Ensure the reaction is performed in a well-ventilated fume hood, far from any potential ignition sources.[14]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophorics) are mandatory at all times.[15]
-
Quenching: The quenching process is highly exothermic. Perform this step slowly and in an ice bath to maintain control.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5-7.0 (m, 4H): Aromatic protons of the fluorophenyl group.
-
δ ~2.0 (s, 1H): Hydroxyl proton (broad singlet, D₂O exchangeable).
-
δ ~1.6 (s, 6H): Protons of the two equivalent methyl groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals in the aromatic region (δ ~160-115 ppm), with C-F coupling observable.
-
Quaternary carbon attached to the hydroxyl group (δ ~75 ppm).
-
Methyl carbons (δ ~30 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3400 cm⁻¹ (broad): O-H stretch, characteristic of the alcohol.[16]
-
~3000-2850 cm⁻¹: C-H stretching of methyl groups.
-
Absence of a strong peak at ~1685 cm⁻¹: Confirms the complete consumption of the starting ketone's C=O group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (170.20 g/mol ).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet glassware or solvent. 2. Impure magnesium or starting halide (if preparing reagent in-situ). 3. Grignard reagent added too quickly, causing side reactions. | 1. Ensure all glassware is meticulously dried and solvents are anhydrous. 2. Use high-purity starting materials. 3. Add the Grignard reagent slowly while maintaining a low reaction temperature (0 °C). |
| Recovery of Starting Ketone | 1. Insufficient Grignard reagent. 2. Deactivation of Grignard reagent by moisture. | 1. Use a slight excess (1.2-1.5 equivalents) of the Grignard reagent. 2. Re-verify the dryness of the entire system and solvent. |
| Formation of Biphenyl Impurity | Coupling of the Grignard reagent with any unreacted aryl halide (if preparing reagent in-situ). | This is less common when using a commercial Grignard solution. If preparing, ensure slow addition of the halide to the magnesium. |
References
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]
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Müller, R. H., et al. (2004). Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. Retrieved from [Link]
- Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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UMass Boston. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]
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Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
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MDPI. (2021). Purification and Characterization of Antibacterial Activity against Phytopathogenic Bacteria in Culture Fluids from Ganoderma lucidum. Retrieved from [Link]
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Brainly.in. (2025). how to prepare propan-2-ol using grinard reagent. Retrieved from [Link]
-
Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]
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ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
askIITians. (2025). How will you prepare ethanol, propan - 2 - ol and 2 -. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
PubMed. (2017). Purification, Preliminary Characterization and Hepatoprotective Effects of Polysaccharides from Dandelion Root. Retrieved from [Link]
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Shaalaa.com. (2017). How Will You Prepare Ethanol, Propan-2-ol and 2-methylpropan-2-ol from Grignard'S Reagent?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]
-
Chegg.com. (2021). Solved Analyze the 1H NMR of 2-phenyl-2-propanol. Based on. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]-2-ol.htm)
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Application Notes & Protocols: The Untapped Potential of 2-(2-Fluorophenyl)propan-2-ol in Palladium-Catalyzed Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures critical to pharmaceutical and materials science. Within this domain, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. This guide focuses on 2-(2-fluorophenyl)propan-2-ol, a tertiary benzylic alcohol whose potential in cross-coupling chemistry remains largely unexplored. We will move beyond established protocols to provide a forward-looking analysis grounded in fundamental catalytic principles. This document serves as a detailed roadmap for researchers aiming to pioneer new synthetic routes, outlining the theoretical basis, potential applications, inherent challenges, and robust experimental protocols for leveraging this unique substrate in palladium-catalyzed transformations.
Introduction: A Molecule of Latent Potential
The quest for novel molecular entities with enhanced therapeutic profiles has positioned fluorinated organic compounds at the forefront of drug discovery. The unique electronic properties of fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity. This compound presents an intriguing scaffold: a tertiary benzylic alcohol with an ortho-fluorine substituent. While direct applications of this specific molecule in palladium-catalyzed cross-coupling are not yet prevalent in the literature, its structure suggests several compelling, albeit challenging, synthetic possibilities.
This guide is designed to bridge that gap, offering a theoretical and practical framework for three potential avenues of investigation:
-
As a Novel Electrophile: Utilizing the tertiary alcohol as a leaving group via C(sp³)–O bond activation.
-
As a Dehydration Precursor: Harnessing its propensity to form a reactive alkene for subsequent transformations.
-
As a Ligand or Additive Precursor: Exploring the coordinating properties of its corresponding alkoxide.
We will dissect the mechanistic rationale behind each pathway, anticipate key experimental hurdles, and provide detailed, actionable protocols to guide laboratory investigation.
Mechanistic Considerations & Strategic Approaches
The reactivity of this compound in a palladium-catalyzed environment is dictated by a delicate balance between several competing pathways. Understanding these pathways is paramount to designing successful synthetic strategies.
Pathway A: Direct C(sp³)–O Cross-Coupling
The direct use of alcohols as electrophiles is a significant, though challenging, frontier in cross-coupling chemistry, offering an atom-economical alternative to pre-functionalized halides or triflates. For a tertiary benzylic alcohol like this compound, this involves the oxidative addition of the C–O bond to a Pd(0) center.
Causality Behind Experimental Choices:
-
Catalyst Selection: The C–O bond of a tertiary alcohol is strong and sterically hindered. Its activation requires a highly reactive, coordinatively unsaturated Pd(0) species. This is best generated from catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos).[1][2] These ligands promote the formation of monoligated L₁Pd(0) complexes, which are known to be highly active in challenging oxidative additions.[1]
-
Reaction Mechanism: The generally accepted catalytic cycle for a Suzuki-Miyaura type C-O coupling is depicted below.[3] The critical, and likely rate-determining, step is the initial oxidative addition of the C–O bond to the L-Pd(0) complex.
Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura C–O Coupling
Caption: Proposed cycle for C–O activation in Suzuki-Miyaura coupling.
Pathway B: The Competing Dehydration Reaction
A significant and often dominant side reaction for tertiary benzylic alcohols is acid- or metal-catalyzed dehydration to form the corresponding alkene.[4][5] In this case, this compound would readily eliminate water to form 2-(2-fluorophenyl)propene.
Causality Behind Experimental Choices:
-
Minimizing Dehydration: This pathway is favored by Lewis acidic conditions and high temperatures. Therefore, to promote cross-coupling, one must select reaction parameters that suppress carbocation formation.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used in C-O couplings. However, a weaker base such as K₃PO₄ or Cs₂CO₃ might be preferable to minimize acid-catalyzed dehydration.[6]
-
Temperature Control: Lower reaction temperatures will generally favor the desired coupling over elimination.
-
Diagram: Competing Reaction Pathways
Caption: The kinetic balance between desired coupling and undesired dehydration.
Experimental Protocols: A Guide for Investigation
The following protocols are designed as robust starting points for exploring the reactivity of this compound. They incorporate best practices for air-sensitive reactions and include detailed analytical checkpoints.
Protocol 1: Exploratory Suzuki-Miyaura Coupling via C–O Activation
Objective: To determine the feasibility of coupling this compound with an arylboronic acid and to identify promising reaction conditions.
Materials:
-
This compound (Substrate)
-
4-Methoxyphenylboronic acid (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Precatalyst)
-
SPhos (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add this compound (85 mg, 0.5 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: After 1 hour, and then every 4 hours, take a small aliquot from the reaction mixture under inert atmosphere. Quench with water, extract with ethyl acetate, and analyze by GC-MS. Monitor for the consumption of starting material and the formation of the desired product (MW = 244.29) and the dehydration byproduct, 2-(2-fluorophenyl)propene (MW = 136.17).
-
Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by column chromatography on silica gel to isolate the product. Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Data Presentation: Condition Screening Table
To optimize the reaction, a systematic screen of parameters is essential. The following table provides a logical framework for this investigation.
| Entry | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | SPhos | K₃PO₄ | Toluene | 100 | 24 |
| 2 | RuPhos | K₃PO₄ | Toluene | 100 | 24 |
| 3 | XPhos | K₃PO₄ | Toluene | 100 | 24 |
| 4 | SPhos | Cs₂CO₃ | Toluene | 100 | 24 |
| 5 | SPhos | NaOt-Bu | Toluene | 80 | 24 |
| 6 | SPhos | K₃PO₄ | Dioxane | 100 | 24 |
Protocol 2: Analysis of Selectivity (Coupling vs. Dehydration)
Objective: To quantify the ratio of cross-coupling to dehydration under various conditions to understand the factors governing selectivity.
Methodology:
-
Set up a series of parallel reactions in microwave vials following the general procedure in Protocol 1, using the conditions outlined in the screening table.
-
Ensure each vial contains an internal standard (e.g., dodecane) of a known concentration added at the start of the reaction.
-
Run all reactions for a fixed period (e.g., 12 hours).
-
After the reaction time, cool all vials, quench, and prepare for GC-MS analysis as described previously.
-
Using the GC-MS data, calculate the conversion of the starting material and the yield of both the cross-coupled product and the dehydration product relative to the internal standard.
-
Calculate the selectivity ratio (Coupling Yield / Dehydration Yield) for each condition.
-
Analyze the data to identify trends. For example, do more electron-rich ligands favor coupling? Does a stronger base increase dehydration?
Conclusion and Future Outlook
While this compound is not a conventional substrate in palladium-catalyzed cross-coupling, it represents a frontier of opportunity. The primary challenge lies in overcoming the high activation barrier for C–O bond cleavage while suppressing the facile dehydration pathway. The protocols detailed herein provide a systematic and scientifically rigorous approach to tackling this challenge. Success in developing a robust cross-coupling protocol for this and similar tertiary alcohols would unlock new synthetic disconnections for the construction of complex, fluorinated diaryl- and aryl-alkyl-methane scaffolds. Future work should focus on leveraging high-throughput experimentation to rapidly screen a wider array of ligands and additives, and on computational studies to better understand the transition states of the competing pathways, ultimately enabling the rational design of highly selective catalyst systems.
References
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Betz, R., Gerber, T., Hosten, E., Siddaraju, B. P., Yathirajan, H. S., & Ramesha, A. R. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, E67, o3302. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling by C–O bond activation. Nature, 509(7500), 299-309. [Link]
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Chapman, J. R., & Kerton, F. M. (2023). Homogeneous catalysts for the dehydration of alcohols to alkenes. Catalysis Science & Technology, 13(10), 2974-2989. [Link]
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Sivakumar, G., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16983-17027. [Link]
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Heravi, M. M., Zadsirjan, V., Heydari, M., & Masoumi, B. (2018). Palladium-catalyzed cross-couplings by C–O bond activation. RSC advances, 8(28), 15416-15487. [Link]
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Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of secondary benzylic bromides with Grignard reagents. Organic letters, 14(18), 4766-4769. [Link]
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Molander, G. A., & Brown, A. R. (2006). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides–Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic letters, 8(12), 2511-2514. [Link]
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Wang, D., Zhu, J., & Chen, C. (2021). Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 60(33), 18173-18178. [Link]
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Ghorbani-Choghamarani, A., & Azadi, G. (2014). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Catalysis Letters, 144(1), 159-164. [Link]
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Fantoni, T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Burchell-Reyes, K., & Paquin, J. F. (2024). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
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Wang, C., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 52(45), 7340-7343. [Link]
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Al-Masum, M., & Islam, M. (2017). Introducing efficient palladium catalyzed cross coupling reaction of tertiary alcohols and aroyl chlorides for the synthesis of highly substituted esters. Tetrahedron Letters, 58(1), 47-50. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 120(5), 2345-2438. [Link]
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Peña-López, M., et al. (2007). Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(22), 8563-8566. [Link]
-
Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic letters, 9(24), 4943-4946. [Link]
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Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic letters, 22(14), 5525-5529. [Link]
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Le, C. M., et al. (2022). Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature chemistry, 14(3), 310-317. [Link]
-
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Application Notes and Protocols for Creating Fluorinated Polymers in Material Science
Introduction: The Unique World of Fluoropolymers
Fluorinated polymers, or fluoropolymers, represent a distinguished class of materials renowned for their exceptional performance characteristics, which are primarily derived from the formidable strength of the carbon-fluorine (C-F) bond.[1][2][3] This bond, one of the strongest covalent bonds in organic chemistry, imparts remarkable properties such as superior thermal stability, outstanding chemical inertness, low surface energy, and excellent electrical insulation.[4][5][6] These attributes make fluoropolymers indispensable in a multitude of advanced applications, ranging from aerospace and electronics to biomedical devices and protective coatings.[7][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of key fluorinated polymers. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood. We will delve into the laboratory-scale synthesis of two workhorse fluoropolymers, Polytetrafluoroethylene (PTFE) and Poly(vinylidene fluoride) (PVDF), and explore their application in creating high-performance coatings and specialized microporous membranes.
The Foundation: Understanding Free-Radical Polymerization
The synthesis of most common fluoropolymers is achieved through free-radical polymerization, a chain-reaction mechanism involving three key stages: initiation, propagation, and termination.[10] Understanding this fundamental process is crucial for controlling the polymer's final properties.
-
Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) is thermally or photochemically decomposed to generate highly reactive radical species.[11] This radical then attacks the double bond of a fluorinated monomer molecule, initiating the polymer chain.[2]
-
Propagation: The newly formed monomer radical rapidly adds to successive monomer units, extending the polymer chain. This step is highly exothermic, and temperature control is a critical parameter in fluoropolymer synthesis.[2][10]
-
Termination: The growth of polymer chains ceases when two propagating radicals combine (recombination) or transfer an atom from one to the other (disproportionation).[10]
This process allows for the creation of long, stable polymer chains that form the backbone of these robust materials.[12]
Caption: Workflow of Free-Radical Polymerization.
Application Note 1: Synthesis of Fluoropolymers
This section details the laboratory-scale synthesis of Polytetrafluoroethylene (PTFE) and Poly(vinylidene fluoride) (PVDF), two of the most significant fluoropolymers in material science.
Protocol 1.1: Synthesis of PTFE via Aqueous Emulsion Polymerization
PTFE is renowned for its extreme chemical inertness and low coefficient of friction.[4] Its synthesis is challenging due to the gaseous nature and safety considerations of its monomer, tetrafluoroethylene (TFE).[13] Emulsion polymerization is a common industrial method that is adaptable to a laboratory setting, using water as a continuous phase to effectively manage the high heat of polymerization.[8][14]
Causality of Experimental Choices:
-
Deionized Water: Serves as a safe, non-flammable medium with high heat capacity to control the reaction temperature.
-
Surfactant (Emulsifier): A fluorinated surfactant like Perfluorooctanoic acid (PFOA) or its modern alternatives is used to create micelles, which are the loci of polymerization, and to stabilize the resulting polymer particles, preventing coagulation.[15]
-
Initiator (Ammonium Persulfate - APS): APS is a water-soluble initiator that thermally decomposes to form sulfate radicals, which efficiently initiate polymerization in the aqueous phase.[16]
-
Stabilizer (Paraffin Wax): Acts as an anti-coagulant, preventing the polymer from sticking to the reactor walls.[15]
-
Inert Atmosphere: TFE can form explosive peroxides with oxygen; therefore, the reactor must be thoroughly purged with an inert gas like nitrogen or argon.[4]
Detailed Step-by-Step Methodology:
-
Reactor Setup: Assemble a high-pressure stainless steel autoclave reactor (e.g., 1-4 L capacity) equipped with a mechanical stirrer, thermocouple, pressure transducer, and gas/liquid inlet and outlet ports.[17] Ensure all connections are rated for the intended pressure.
-
Reagent Preparation: Prepare an aqueous solution by charging the reactor with deionized water. Add a fluorinated surfactant/emulsifier (e.g., 0.01-0.1 wt% of water) and a stabilizer like paraffin wax (e.g., 5 wt% of water).[16]
-
Deoxygenation: Seal the reactor and begin stirring. Purge the system by pressurizing with high-purity nitrogen to ~10 bar and then venting. Repeat this cycle at least 5 times. Finally, evacuate the reactor.
-
Heating and Pressurization: Heat the reactor to the desired polymerization temperature (typically 65-95 °C).[15] Introduce gaseous TFE monomer into the reactor until the target pressure (e.g., 15-30 bar) is reached.[15][16]
-
Initiation: Prepare a fresh aqueous solution of the initiator, ammonium persulfate (APS). Inject the initiator solution into the reactor to start the polymerization. The reaction is often marked by a drop in pressure as the gaseous monomer is consumed.
-
Polymerization: Maintain the reactor pressure by continuously feeding TFE gas. The reaction is highly exothermic; use a cooling jacket to maintain a constant temperature. Allow the reaction to proceed for the desired duration (typically 1-4 hours).
-
Termination and Work-up: Stop the TFE feed and cool the reactor to room temperature. Carefully vent any unreacted monomer.
-
Isolation: The product is an aqueous dispersion (latex) of PTFE. To isolate the solid polymer, the dispersion is coagulated by adding a salt or acid, followed by vigorous stirring.
-
Purification and Drying: The coagulated PTFE powder is washed repeatedly with deionized water to remove the initiator, surfactant, and other residues. The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
Protocol 1.2: Synthesis of PVDF via Suspension Polymerization
PVDF is valued for its unique piezoelectric, pyroelectric, and ferroelectric properties, in addition to its excellent chemical resistance and mechanical strength.[18] Suspension polymerization is a suitable method for producing PVDF as solid beads, which are easily isolated and processed.
Causality of Experimental Choices:
-
Dispersing Agent: A water-soluble polymer like methyl cellulose is used to stabilize the monomer droplets in the aqueous phase, preventing them from coalescing.[14]
-
Initiator: An organic, oil-soluble initiator such as a dialkyl peroxy-dicarbonate is chosen because it preferentially dissolves in the monomer droplets, where polymerization occurs.[14]
-
Reaction Conditions: Polymerization is conducted under high pressure to maintain the vinylidene fluoride (VDF) monomer in a liquid or supercritical state, ensuring its uniform dispersion in the aqueous medium.[19]
Detailed Step-by-Step Methodology:
-
Reactor Setup: Use a high-pressure autoclave reactor similar to the one described for PTFE synthesis.
-
Aqueous Phase Preparation: Charge the reactor with deionized water and the dispersing agent (e.g., methyl cellulose, 0.1-0.5 wt% of water).
-
Deoxygenation: Seal the reactor, stir the aqueous phase, and thoroughly purge the system with nitrogen to remove all oxygen.
-
Initiator and Monomer Charging: Introduce the organic peroxide initiator. Cool the reactor (e.g., to <10 °C) and transfer the liquid VDF monomer into the sealed reactor.
-
Polymerization: Heat the reactor to the polymerization temperature (e.g., 30-130 °C). The pressure will rise significantly. Maintain the temperature with a control system. The polymerization proceeds for several hours (e.g., 2-6 hours).[19]
-
Recovery: Cool the reactor and vent the unreacted monomer. The product will be a slurry of PVDF beads suspended in water.
-
Purification and Drying: Filter the slurry to collect the polymer beads. Wash the beads thoroughly with deionized water to remove the suspending agent and other impurities. Dry the beads in an air-circulating or vacuum oven. The resulting polymer particles typically range from 20-300 microns in size.[19]
Application Note 2: Creating Functional Materials
Once synthesized, fluoropolymers can be processed into various forms for specific applications. Here, we detail protocols for creating a protective coating and a microporous membrane.
Protocol 2.1: Fabrication of a Fluoropolymer Protective Coating on a Metal Substrate
Fluoropolymer coatings provide excellent corrosion and chemical resistance, as well as non-stick surfaces.[20] This protocol describes a method for applying a perfluoroalkoxy alkane (PFA) coating to a steel substrate, a process that involves careful surface preparation and thermal curing.
Causality of Experimental Choices:
-
Surface Preparation: Grit blasting is essential to remove oxides and create a rough surface profile, which increases the surface area and provides mechanical anchoring for the coating, enhancing adhesion. Degreasing removes organic contaminants that could interfere with bonding.
-
Primer: A primer layer is applied to act as a tie-coat, improving the adhesion between the inorganic metal substrate and the organic fluoropolymer topcoat.
-
Curing/Annealing: Heating the polymer above its melting point allows the particles to coalesce into a continuous, non-porous film. A specific thermal cycle, including holding at different temperatures, is crucial for driving off volatiles, ensuring complete coalescence, and promoting chemical bonding between the coating and the substrate.[18][21]
Detailed Step-by-Step Methodology:
-
Substrate Preparation: a. Degrease the steel substrate using a suitable solvent (e.g., acetone or isopropanol) to remove any oil or grease. b. Grit blast the surface to a near-white metal finish to create an appropriate surface profile for adhesion. c. Remove all blasting residue with clean, dry compressed air.
-
Primer Application: a. Apply a liquid or powder primer layer specifically designed for fluoropolymer coatings, following the manufacturer's instructions. b. Allow the primer to dry or pre-cure as required. A typical cycle might involve drying for 15 minutes at 250 °C.[21]
-
PFA Topcoat Application: a. Apply the first layer of PFA powder to the primed component, which may be preheated (e.g., to 150 °C).[21] b. The coating can be applied using electrostatic spray or a similar powder coating technique.
-
Curing Cycle: a. Place the coated part in a high-temperature oven. b. Drying/Flow-out: Heat to an intermediate temperature (e.g., 200 °C) and hold for 15 minutes to allow the powder to melt and flow into a continuous film.[21] c. Full Cure: Increase the temperature to the final curing temperature (e.g., 380 °C) and hold for 20 minutes.[21] This step ensures the polymer reaches its maximum mechanical and chemical resistance properties.
-
Multi-Coat Application (Optional): a. For a thicker coating, cool the part slightly and apply a second layer of PFA. b. Repeat the curing cycle, though subsequent cure temperatures may be slightly lower (e.g., a final cure at 340 °C for 20 minutes) to prevent over-baking of the initial layers.[21]
-
Cooling: Allow the component to cool to room temperature. The coating is now ready for inspection and use.
Caption: Workflow for Fluoropolymer Coating Application.
Protocol 2.2: Fabrication of a Microporous PVDF Membrane via Solution Casting & Phase Inversion
Microporous PVDF membranes are widely used for filtration, particularly in water treatment and biomedical applications, due to their chemical resistance and mechanical durability.[22] The non-solvent induced phase separation (NIPS) method is a versatile technique to create membranes with tailored pore structures.[1]
Causality of Experimental Choices:
-
Solvent Selection: A strong polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is used to fully dissolve the semi-crystalline PVDF polymer, creating a homogeneous casting solution.[1][23]
-
Casting: The solution is cast onto a flat substrate (like glass) with a specific thickness. This thickness is a key parameter that influences the final membrane structure and properties.
-
Phase Inversion: When the cast film is immersed in a non-solvent bath (typically water), the solvent (DMF/NMP) rapidly diffuses out of the film while the non-solvent (water) diffuses in. This rapid exchange causes the dissolved polymer to precipitate, forming a solid, porous structure. The kinetics of this solvent/non-solvent exchange dictates the final membrane morphology (e.g., symmetric pores vs. asymmetric finger-like pores).[24][25]
Detailed Step-by-Step Methodology:
-
Dope Solution Preparation: a. Weigh the desired amount of PVDF powder (e.g., to make a 15-20 wt% solution).[1][23] b. Add the PVDF powder to the solvent (e.g., DMF) in a sealed glass container with a magnetic stir bar. c. Heat the mixture to 60-80 °C while stirring until the PVDF is completely dissolved and the solution is homogeneous and transparent.[23][26] This may take several hours. d. Allow the solution to cool to room temperature and degas (e.g., in an ultrasonic bath) to remove any dissolved air bubbles, which could cause defects in the membrane.[26]
-
Membrane Casting: a. Place a clean, dry glass plate on a level surface. b. Pour the PVDF dope solution onto one end of the glass plate. c. Use a casting knife or film applicator with a set gap (e.g., 200-300 µm) to draw the solution across the plate, creating a liquid film of uniform thickness.[23]
-
Phase Inversion: a. Immediately and carefully immerse the glass plate with the cast film into a coagulation bath containing a non-solvent (e.g., deionized water) at a controlled temperature (e.g., 25 °C).[25] b. The transparent polymer film will turn opaque white as the polymer precipitates, indicating membrane formation. c. Leave the membrane in the bath for a sufficient time (e.g., >30 minutes) to ensure complete phase inversion.[1]
-
Post-Treatment and Storage: a. Carefully peel the solidified membrane from the glass plate. b. Wash the membrane thoroughly with deionized water to remove any residual solvent. It is common to store the membrane in fresh deionized water overnight.[25] c. For storage, the membrane can be kept in water or dried. If drying is required, it can be done at room temperature or in a low-temperature oven.
Data Presentation: Properties of Common Fluoropolymers
The selection of a fluoropolymer for a specific application is dictated by its unique set of properties. The table below summarizes key quantitative data for several commercially important fluoropolymers.
| Property | ASTM Test | PTFE | PFA | FEP | ETFE | PVDF |
| Physical | ||||||
| Specific Gravity | D792 | 2.13–2.22 | 2.12–2.17 | 2.12–2.17 | 1.70–1.76 | 1.78 |
| Water Absorption (%) (24 hrs) | D570 | <0.01 | <0.03 | <0.01 | <0.1 | <0.04 |
| Thermal | ||||||
| Melting Point (°C) | - | 327 | 302–310 | 270 | 260-275 | 177 |
| Max. Continuous Use Temp. (°C) | - | 260 | 260 | 200 | 150 | 150 |
| Mechanical | ||||||
| Tensile Strength (MPa) | D638 | 17-34 | 28–31 | 19–22 | 41–47 | 54 |
| Elongation (%) | D638 | 200–400 | 280–300 | 250–330 | 420–440 | 20–150 |
| Hardness (Shore D) | D2240 | D50–D65 | D60 | D55 | D75 | D79 |
| Electrical | ||||||
| Dielectric Constant (1 MHz) | D150 | 2.1 | 2.1 | 2.1 | 2.6 | 8.4 |
| Dielectric Strength (kV/mm) | D149 | 18 | 80 | 53 | 79 | - |
Data compiled from multiple sources.[27][28][29]
Characterization and Validation
To ensure the successful synthesis and fabrication of fluoropolymer materials, a suite of characterization techniques should be employed.
-
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure and identify functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's microstructure, including monomer sequencing and defect structures.[14][30]
-
Microscopy: Scanning Electron Microscopy (SEM) is crucial for visualizing the surface and cross-sectional morphology of materials, especially for analyzing the pore structure of fabricated membranes.[7]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the melting point (Tm) and glass transition temperature (Tg), which are critical for defining processing parameters.[31]
-
Surface Properties: Contact angle measurements are used to quantify the hydrophobicity or oleophobicity of a surface, a key performance metric for coatings and membranes.[31]
By correlating the synthesis and fabrication parameters with the results from these characterization techniques, researchers can establish a self-validating system to reliably produce fluorinated polymers with desired properties for their specific material science applications.
References
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B. Améduri, B. Boutevin, et al. (2019). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. Chemical Reviews. [Link]
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Ivanov A.A., Belov N.A. (2015). Fluorinated polymers: evaluation and characterization of structure and composition. ResearchGate. [Link]
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J. Choi, et al. (2024). Fabrication of PVDF Membranes with a PVA Layer for the Effective Removal of Volatile Organic Compounds in Semiconductor Wastewater. MDPI. [Link]
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ResearchGate. (n.d.). The summary of fluoropolymers with their general properties. ResearchGate. [Link]
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Standard Fluoromers Pvt. Ltd. (n.d.). Production Process of PTFE Polymer. [Link]
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A. J. Lovinger. (n.d.). "Vinylidene Fluoride Polymers". In: Encyclopedia of Polymer Science and Technology. [Link]
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ResearchGate. (n.d.). PVDF thick films synthesized by solution casting method. ResearchGate. [Link]
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A. A. Galiano, et al. (2020). Fabrication of a PVDF membrane with tailored morphology and properties via exploring and computing its ternary phase diagram for wastewater treatment and gas separation applications. RSC Publishing. [Link]
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Wikipedia. (n.d.). Radical polymerization. [Link]
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I. Miturska-Barańska, E. Doluk. (2023). Evaluation of Surface Preparation Technology for Steel Components with Fluoropolymer-Based Coatings in Terms of Anti-Adhesive and Mechanical Properties. Advances in Science and Technology Research Journal. [Link]
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ResearchGate. (n.d.). Structure characterization of fluoropolymers. ResearchGate. [Link]
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Orion Industries, Ltd. (n.d.). How is PTFE (Teflon®) Made?. [Link]
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University of Pretoria. (n.d.). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. [Link]
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Interplast Inc. (n.d.). Fluoropolymer Spec Chart. [Link]
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NC State Repository. (n.d.). Characterization of Phase Equilibrium Associated with Heterogeneous Polymerizations in Supercrit. [Link]
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SID. (n.d.). SYNTHESIS POLYTETRAFLUOROETHYLENE (PTFE) NANOPARTICLES VIA ADSORPTION OF TFE MONOMER ONTO DIFFERENT SURFACES. [Link]
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YouTube. (2020). Mechanism of Free Radical Polymerisation. [Link]
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Fluorotherm. (n.d.). 5 Common Fluoropolymers Comparison: PTFE vs PVDF vs ETFE vs PFA vs FEP. [Link]
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J. L. Wu, et al. (2019). Overview of the Development of the Fluoropolymer Industry. MDPI. [Link]
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American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. [Link]
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Blue Maarlin. (n.d.). EVERYTHING ABOUT PVDF. [Link]
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UNL Digital Commons. (n.d.). Fabrication of Polyvinylidene Fluoride Hollow Fiber Membranes for Membrane Distillation. [Link]
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Scribd. (n.d.). PVDF Polymer Sheet Casting Guide. [Link]
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ACS Publications. (2022). Surface Reconstruction of Fluoropolymers in Liquid Media. [Link]
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ResearchGate. (2023). Evaluation of Surface Preparation Technology for Steel Components with Fluoropolymer-based Coatings in Terms of Anti-adhesive and Mechanical Properties. [Link]
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NIH. (2023). Fabrication and Evaluation of Filtration Membranes from Industrial Polymer Waste. [Link]
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ResearchGate. (n.d.). Free-Radical Polymerization. [Link]
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PTFE Machinery. (n.d.). Typical Properties of Fluoropolymers. [Link]
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ResearchGate. (n.d.). Procedure of preparing PVDF-based solution. [Link]
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DIAL@UCLouvain. (2019). Synthesis of Vinylidene Fluoride-Based Copolymers Bearing Perfluorinated Ether Pendant Groups and Their Application in Gel Polym. [Link]
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Wako. (2022). What is free radical polymerization?. [Link]
-
MDPI. (n.d.). Using Annealing Treatment on Fabrication Ionic Liquid-Based PVDF Films. [Link]
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RSC Publishing. (2021). Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains. [Link]
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Corrosionpedia. (2019). The Characteristics of and Applications for Fluoropolymer Coatings. [Link]
-
MDPI. (2023). Cold-Sprayed Composite Metal-Fluoropolymer Coatings for Alloy Protection against Corrosion and Wear. [Link]
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MDPI. (n.d.). Fabrication of Green PVDF/TiO2 Composite Membrane for Water Treatment. [Link]
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Scribd. (n.d.). Experiment 1 | PDF | Emulsion | Polymerization. [Link]
-
Fluorotherm™. (n.d.). All Material Comparison. [Link]
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Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-(2-Fluorophenyl)propan-2-ol
Introduction
Welcome to the technical support guide for the Grignard synthesis of 2-(2-Fluorophenyl)propan-2-ol. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. The Grignard reaction, while powerful for creating carbon-carbon bonds, is notoriously sensitive to reaction conditions, and the synthesis of this specific tertiary alcohol presents its own unique challenges.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and practical laboratory experience to help you navigate the complexities of this synthesis and optimize your outcomes.
The synthesis of this compound is typically achieved through the reaction of a methylmagnesium halide (Grignard reagent) with 2'-fluoroacetophenone.[6] The carbonyl group of the ketone is susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol after an acidic workup.[1][2][6][7] While seemingly straightforward, the reality of this reaction can be complicated by a number of potential side reactions and experimental pitfalls.
This guide is structured to address the most common issues encountered during this synthesis, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the Grignard synthesis of this compound?
A1: The primary byproducts in this synthesis often arise from the reactivity of the Grignard reagent itself and the nature of the starting materials. Key byproducts include:
-
1,2-Bis(2-fluorophenyl)ethane-1,2-dione (and related coupling products): This can arise from a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting alkyl halide.[8][9][10][11] This is more prevalent if there is a localized high concentration of the alkyl halide during Grignard formation.
-
Unreacted 2'-fluoroacetophenone: Incomplete reaction is a common issue, often due to insufficient Grignard reagent or quenching of the reagent by trace amounts of water.[12]
-
Benzene and Ethane: These are formed if the Grignard reagent is quenched by protic sources, such as water or alcohols, present in the reaction mixture.[9]
-
Magnesium salts: Various magnesium salts are formed during the reaction and workup and must be effectively removed during purification.[12]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields are a frequent complaint and can usually be traced back to a few critical factors:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[12] Inadequate drying of glassware and solvents, or a poor inert atmosphere, will lead to the destruction of the reagent.
-
Poor Quality of Magnesium: The surface of magnesium turnings can become oxidized, preventing the reaction with the alkyl halide. Activation of the magnesium is often necessary.[3][13]
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the 2'-fluoroacetophenone. It is often advisable to use a slight excess of the Grignard reagent.
-
Suboptimal Reaction Temperature: The Grignard reaction is exothermic.[12] If the temperature is too low, the reaction may be sluggish. If it is too high, side reactions may be favored.
Q3: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?
A3: The formation of dimeric byproducts, primarily through Wurtz coupling, can be minimized by controlling the conditions during the formation of the Grignard reagent.[8][10] Key strategies include:
-
Slow Addition of Alkyl Halide: Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to avoid localized high concentrations.[9]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the alkyl halide as it is added.
-
Moderate Temperature: Maintain a moderate temperature during Grignard formation. While some initial heating may be required to initiate the reaction, excessive temperatures can promote coupling.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Reaction fails to initiate (no exotherm, no color change). | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure alkyl halide. | 1. Activate the Magnesium: Crush a few turnings of magnesium in the flask (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added; the disappearance of the purple color indicates the reaction has started.[3][13] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.[13] 3. Purify the Alkyl Halide: Distill the alkyl halide to remove any inhibitors or moisture. |
| Low yield of the desired tertiary alcohol. | 1. Quenching of the Grignard reagent. 2. Incomplete reaction. 3. Loss of product during workup. | 1. Strictly Anhydrous Conditions: As mentioned above, moisture is the primary enemy of Grignard reagents. 2. Use an Excess of Grignard Reagent: Employ a 1.1 to 1.5 molar excess of the Grignard reagent relative to the ketone. 3. Careful Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride. This helps to minimize the formation of insoluble magnesium hydroxides that can trap the product. |
| Significant amount of unreacted 2'-fluoroacetophenone observed. | 1. Insufficient Grignard reagent. 2. Grignard reagent added too quickly. | 1. Titrate the Grignard Reagent: Before adding the ketone, take a small aliquot of the Grignard solution and titrate it to determine its exact concentration. This allows for precise stoichiometric control. 2. Slow Addition of Ketone: Add the solution of 2'-fluoroacetophenone to the Grignard reagent dropwise at a controlled temperature (e.g., 0 °C) to maintain a steady reaction rate. |
| Formation of a white precipitate during workup that is difficult to filter. | 1. Formation of magnesium hydroxide. | 1. Acidic Workup: After the initial quench with ammonium chloride, slowly add dilute hydrochloric acid or sulfuric acid to dissolve the magnesium salts.[14] Be cautious as this can be exothermic. 2. Extraction: After acidification, the product can be efficiently extracted into an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of Methylmagnesium Iodide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of iodomethane in anhydrous ether or THF.
-
Add a small portion of the iodomethane solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Protocol 2: Synthesis of this compound
Materials:
-
Methylmagnesium iodide solution (from Protocol 1)
-
2'-Fluoroacetophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2'-fluoroacetophenone in anhydrous ether or THF and place it in a dropping funnel.
-
Add the 2'-fluoroacetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench it by adding it to a stirred, cold saturated aqueous ammonium chloride solution.
-
If a significant amount of solid remains, add dilute hydrochloric acid dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent (2-3 times).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or distillation.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of this compound, as well as the common side reactions that can lead to the formation of byproducts.
Caption: Desired and competing reaction pathways in the Grignard synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a failed or low-yielding Grignard reaction.
Caption: A systematic workflow for troubleshooting the Grignard synthesis.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
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Jasperse, J. Grignard Reaction. Retrieved from [Link]
- Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
- Google Patents. (1987). CN1046287C - Substituted propan-2-ol derivatives, processes for their preparation and fungicidal compositions containing them.
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Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
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ResearchGate. (2011). 2-(2-Benzylphenyl)propan-2-ol. Retrieved from [Link]
-
Wikipedia. Grignard reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]
-
CRIPS. (2022). Recent Advances in the Generation and Application of Grignard Reagents in Continuous Flow. Retrieved from [Link]
-
YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Oxford Academic. (n.d.). Biochemical Synthesis of Several Chiral Insecticide Intermediates and Mechanisms of Action of Relevant Enzymes. Retrieved from [Link]
- Google Patents. (1983). US4400524A - Grignard reagents prepared from 5-halopentan-2-one propylene ketals.
-
Reddit. (n.d.). Wurtz coupling. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
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Aakash Institute. (n.d.). Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. Retrieved from [Link]/wurtz-reaction)
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Technical Support Center: Purification of Crude 2-(2-Fluorophenyl)propan-2-ol
Welcome to the technical support center for the chromatographic purification of 2-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this tertiary alcohol at high purity. We will move beyond rote protocols to explore the chemical principles governing the separation, enabling you to troubleshoot effectively and develop robust, validated purification methods.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry. However, its purification via silica gel column chromatography is frequently problematic. The molecule's structure—a tertiary benzylic alcohol—makes it susceptible to degradation on the acidic surface of standard silica gel.[1][2] Common impurities may include unreacted starting materials, byproducts, or isomers, requiring a well-optimized chromatographic method for effective removal.
This guide provides a proactive approach to purification, focusing on troubleshooting common issues and understanding the underlying chemical interactions between the analyte, stationary phase, and mobile phase.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: After running the column, I see new spots on my TLC analysis that were not present in the crude material. What is happening?
Answer: This is a classic sign of on-column decomposition.[1][3] The stationary phase, silica gel, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Tertiary benzylic alcohols, such as your target compound, are prone to acid-catalyzed dehydration. The acidic silanol groups can protonate the hydroxyl group, which then leaves as a water molecule, forming a stable tertiary carbocation. This carbocation can then be eliminated to form an alkene impurity, leading to the new, often less polar, spots observed on your TLC plate.
Immediate Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the chosen eluent containing a small amount of a basic modifier, typically 0.5-1% triethylamine (NEt₃).[4] This neutralizes the most acidic silanol groups, preventing the degradation cascade.
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives for acid-sensitive compounds.[2] However, you must re-optimize your solvent system on an alumina TLC plate first.
Question 2: My compound is eluting as a broad, tailing peak, resulting in poor separation and mixed fractions. How can I improve the peak shape?
Answer: Peak tailing is typically caused by strong, non-ideal interactions between your compound and the stationary phase.[5] The polar hydroxyl group of your alcohol can engage in strong hydrogen bonding with the silanol groups on the silica surface. If some sites are particularly active, the compound "sticks" and elutes slowly, creating a tail.
Solutions to Sharpen Peaks:
-
Introduce a Polar Modifier: Add a small percentage (0.5-2%) of a more polar solvent, like methanol, to your eluent system (e.g., Hexane/Ethyl Acetate). The methanol will compete with your compound for the highly active silanol sites, effectively masking them and allowing your compound to elute more symmetrically.
-
Check for Overloading: Loading too much crude material onto the column is a common cause of poor resolution and tailing.[4][5] A general rule of thumb is to load no more than 1-5% of the silica gel's mass.[4]
Question 3: The separation looks great on my analytical TLC plate, but the column chromatography yields completely mixed fractions. Why is there a discrepancy?
Answer: This frustrating issue can arise from several factors related to the scalability and dynamics of column chromatography versus the static nature of TLC.
Potential Causes and Solutions:
-
Poor Column Packing: If the silica bed is not packed uniformly, channels can form.[6] The solvent and sample will flow faster through these channels, leading to a non-uniform elution front and the mixing of bands that appeared well-separated on TLC.
-
On-Column Degradation: As discussed in Question 1, if your compound is slowly degrading as it passes through the column, you will continuously generate impurities, leading to mixed fractions throughout the elution.[3]
-
Solution: Perform a stability test using a 2D TLC (see Protocol 3). This will confirm if the silica itself is the cause. If so, deactivating the silica is necessary.[2]
-
-
Incorrect Solvent System Translation: The ideal Rf value for the target compound on a TLC plate for good column separation is approximately 0.3-0.4.[6] If your Rf is too high (>0.5), the compound will elute too quickly, close to other non-polar impurities. If it's too low (<0.2), elution will be slow, leading to band broadening and potential mixing with more polar impurities.
-
Solution: Fine-tune your solvent system using TLC to achieve the optimal Rf value before committing to the column.[4]
-
Question 4: My compound is not eluting from the column, even after I've flushed with a large volume of a highly polar solvent.
Answer: This indicates that your compound is irreversibly adsorbed onto the stationary phase, which can happen for two primary reasons.
Potential Causes and Solutions:
-
Extreme Polarity Mismatch: The initial mobile phase may have been far too non-polar, causing the compound to "crash" out of solution at the top of the column and bind very strongly.
-
Solution: Always ensure your crude sample is fully dissolved in the initial mobile phase. If solubility is an issue, use a "dry loading" technique (see Protocol 1, Step 3).
-
-
Chemical Reaction with Silica: In rare cases, the compound may have reacted with the silica surface. This is less common for alcohols but can be a concern with other functional groups. More likely, it is a sign of decomposition where the resulting product is extremely polar or polymeric and does not elute.[2]
Experimental Protocols & Methodologies
Protocol 1: Standard Column Chromatography of this compound
This protocol outlines a standard procedure. Refer to the troubleshooting guide if issues arise.
-
Solvent System Selection:
-
Develop a mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of Hexane and Ethyl Acetate.
-
Adjust the ratio until the target compound has an Rf value of approximately 0.3-0.4.[6]
-
-
Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (a good rule is a 20:1 to 50:1 ratio of silica weight to crude sample weight).[6]
-
Prepare a slurry of silica gel in your initial, non-polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top to prevent disruption of the silica bed.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column. This technique prevents issues with sample solubility in the mobile phase and often leads to sharper bands.[7]
-
-
Elution:
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: 2D TLC for Stability Assessment
This is a critical self-validating test to determine if your compound is stable on silica gel.[2][3]
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Run the TLC in a developing chamber with your chosen eluent system.
-
Remove the plate and allow it to dry completely, but do not visualize it yet.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.
-
Run the TLC again in the same eluent system.
-
Analysis:
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: New spots will appear off the diagonal. This indicates that the compound degraded while in contact with the silica on the plate, and it will certainly do so on a column.
-
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Sources
Preventing dehydration of 2-(2-Fluorophenyl)propan-2-ol during acidic workup
Technical Support Center: Synthesis & Purification
Topic: Preventing Dehydration of 2-(2-Fluorophenyl)propan-2-ol During Acidic Workup
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and encountering challenges with product stability during reaction workup. Our goal is to provide a deep understanding of the underlying chemical principles and to offer robust, field-proven protocols to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of your compound. Understanding why a side reaction occurs is the first step toward preventing it.
Q1: Why is this compound so susceptible to dehydration under acidic conditions?
A: The high susceptibility of this compound to acid-catalyzed dehydration is due to two primary structural features: it is both a tertiary and a benzylic alcohol.
-
Tertiary Alcohol Reactivity: Tertiary alcohols readily undergo dehydration via an E1 (Elimination, Unimolecular) mechanism.[1][2] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a carbocation intermediate. Tertiary carbocations are relatively stable, making this a low-energy pathway.[3]
-
Benzylic Stabilization: The carbocation formed from this compound is not just tertiary, but also benzylic. The positive charge on the carbon atom adjacent to the phenyl ring is significantly stabilized by resonance, as the charge can be delocalized into the aromatic π-system.[4][5] This enhanced stability dramatically lowers the activation energy for carbocation formation, making the dehydration process exceptionally facile, even under mildly acidic conditions.
The combination of these two factors means that traditional acidic workups, often used to neutralize Grignard or organolithium reactions, can inadvertently catalyze the destruction of the desired product.[6][7][8]
Q2: What is the structure of the dehydration byproduct I should be looking for?
A: The dehydration reaction eliminates a molecule of water to form an alkene. The expected byproduct is 2-(2-Fluorophenyl)prop-1-ene . Monitoring the formation of this impurity by analytical techniques like TLC, GC-MS, or ¹H NMR is critical for diagnosing the issue and optimizing your workup protocol.
Q3: Are strong mineral acids like HCl or H₂SO₄ ever appropriate for the workup of this compound?
A: For this specific substrate, the use of strong mineral acids is strongly discouraged. Concentrated sulfuric acid, in particular, is not only a strong acid but also a potent dehydrating and oxidizing agent, which can lead to complex side reactions and charring.[9] While dilute aqueous HCl is a common workup reagent, its high acidity is often sufficient to induce rapid dehydration of a sensitive tertiary benzylic alcohol, especially if the temperature is not rigorously controlled. Safer, milder alternatives are required to preserve the integrity of the final product.
Troubleshooting Guide: Low Yield & Impurity Formation
This section provides a systematic approach to diagnosing and solving common issues encountered during the workup phase.
Problem: My post-workup ¹H NMR spectrum shows a mixture of the desired alcohol and the 2-(2-Fluorophenyl)prop-1-ene byproduct. My isolated yield is significantly lower than expected.
This is the classic symptom of acid-catalyzed dehydration. Let's diagnose the probable cause and implement a solution.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for dehydration.
Data & Protocols: Best Practices for a Successful Workup
Adherence to a carefully designed protocol is paramount. Below, we compare common workup reagents and provide a detailed, validated procedure for quenching a reaction that produces this compound.
Comparison of Acidic Workup Conditions
| Reagent | Type | Temperature | Pros | Cons | Outcome for this compound |
| 1M H₂SO₄ | Strong Brønsted Acid | Ambient | Effective proton source. | Highly dehydrating ; strong oxidant. | Severe dehydration, high risk of charring. NOT RECOMMENDED . |
| 1M HCl | Strong Brønsted Acid | 0 °C to Ambient | Common, inexpensive. | Strongly acidic , promotes rapid dehydration. | Significant to severe dehydration. HIGH RISK . |
| Sat. aq. NH₄Cl | Weak Lewis Acid | ≤ 0 °C | Mildly acidic (pH ~4.5-6), sufficient to protonate alkoxides without aggressively protonating the alcohol. | Can form emulsions if not mixed properly. | Minimal to zero dehydration. HIGHLY RECOMMENDED .[10] |
| 10% Acetic Acid | Weak Brønsted Acid | ≤ 0 °C | Weak organic acid. | Can be difficult to remove during extraction. | Moderate dehydration risk; less ideal than NH₄Cl. |
Mechanism of Acid-Catalyzed Dehydration
Caption: E1 mechanism for tertiary alcohol dehydration.
Recommended Experimental Protocol: Quenching a Grignard Reaction
This protocol assumes the synthesis of this compound via the reaction of methylmagnesium bromide with 2'-fluoroacetophenone.
Materials:
-
Reaction mixture containing the magnesium alkoxide of this compound.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C.
-
Diethyl ether or MTBE, chilled.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Large ice-water bath.
Procedure:
-
Prepare for Quench: At the completion of the Grignard reaction (as monitored by TLC), place the reaction flask into a large ice-water bath and allow it to cool to 0-5 °C with gentle stirring.
-
Slow Addition of Quenching Agent: Using an addition funnel, add the pre-chilled saturated aqueous NH₄Cl solution dropwise to the cold, stirring reaction mixture. Crucially, monitor the internal temperature to ensure it does not rise above 5-10 °C. The addition is exothermic.
-
Stir and Separate: Once the addition is complete and the initial exotherm has subsided, continue to stir the biphasic mixture vigorously in the ice bath for 15-20 minutes to ensure complete hydrolysis of the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional chilled diethyl ether (or other suitable organic solvent) to ensure the product is fully dissolved in the organic phase.
-
Wash: Separate the layers. Extract the aqueous layer one more time with a fresh portion of ether. Combine the organic layers. Wash the combined organic layers with brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the absence of the alkene byproduct before proceeding with further purification (e.g., column chromatography or recrystallization).
By following this protocol, which prioritizes low temperature and the use of a mild quenching agent, the dehydration of this compound can be effectively suppressed, leading to high yields of the desired pure product.
References
-
Chemistry LibreTexts. (2023). The Dehydration of Propan-2-ol. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
MDPI. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
-
Chemguide. (n.d.). Dehydration of more complicated alcohols. [Link]
-
JoVE. (2025). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Chemistry LibreTexts. (2023). Formation of alcohols from alkenes. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. [Link]
-
The Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols. [Link]
-
National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]
-
Chemistry Steps. Alkenes to Alcohols. [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]
-
National Institutes of Health (NIH). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]
-
UCLA Chemistry. Dehydration Of Propan 2 Ol. [Link]
-
ResearchGate. (2025). Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. [Link]
-
YouTube. (2020). Elimination - Dehydration of propan-2-ol. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
UCLA Chemistry and Biochemistry. Conversion of Homoallylic Alcohols with Alkene Protection to the Corresponding Methyl Ketones. [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Bibliothèque et Archives Canada. Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. [Link]
-
Chemguide. The dehydration of alcohols. [Link]
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- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Troubleshooting Low Yield in 2-(2-Fluorophenyl)propan-2-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet sensitive chemical transformation. The synthesis, typically achieved via a Grignard reaction between a 2-fluorophenylmagnesium halide and acetone, is a cornerstone for creating valuable tertiary alcohol intermediates. However, its success is contingent on meticulous control over reaction conditions.
This document moves beyond a simple procedural outline. It is structured as a series of in-depth, question-and-answer troubleshooting guides to address the specific, practical issues that can arise during the experiment. We will delve into the causality behind each step, offering field-proven insights to help you diagnose problems and optimize your reaction for a successful, high-yield outcome.
Section 1: The Critical First Step: Grignard Reagent Formation
The successful formation of the 2-fluorophenylmagnesium halide is the most critical phase of the synthesis. Over 80% of yield issues can be traced back to this initial step.
Q1: My Grignard reaction fails to initiate. The solution doesn't become cloudy or warm. What are the primary causes?
This is the most common failure point. Initiation failure is almost always due to the presence of inhibitors or a passivated magnesium surface. Let's break down the likely culprits:
-
Residual Moisture: Grignard reagents are powerful bases and will react rapidly with even trace amounts of water from glassware, solvents, or reagents.[1][2][3][4] This reaction consumes the Grignard reagent as it forms, preventing the reaction from sustaining itself. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[2][5]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide. This layer must be disrupted.[6]
-
Impure Reagents: The quality of your starting materials is paramount. Impurities in the 1-bromo-2-fluorobenzene or the solvent can quench the reaction.[7][8][9] If possible, distill the aryl halide before use. Solvents must be of anhydrous grade and freshly opened or appropriately dried.[5]
Q2: What is the most effective method for activating the magnesium turnings?
Mechanical and chemical activation methods are both effective. Grinding the magnesium turnings in a mortar and pestle just before use can expose a fresh reactive surface.[10] However, chemical activation is generally more reliable in the reaction flask.
Table 1: Magnesium Activation Protocols
| Method | Step-by-Step Protocol | Mechanistic Rationale |
| Iodine Activation | 1. Place magnesium turnings in the flame-dried flask under an inert atmosphere. 2. Add a single, small crystal of iodine (I₂). 3. Gently warm the flask with a heat gun until purple iodine vapors are observed. 4. Allow the flask to cool before adding the solvent and a small initial amount of the aryl halide.[5][7][8] | Iodine etches the magnesium surface, reacting with the MgO layer to expose fresh Mg(0). The color of the iodine will typically fade as the reaction initiates. |
| 1,2-Dibromoethane (DBE) | 1. Place magnesium turnings in the flask under an inert atmosphere. 2. Add a few drops of DBE to the magnesium. 3. Gentle warming may be required. The observation of bubbling (ethylene gas) indicates activation. 4. Add solvent and proceed with the aryl halide addition.[5][8] | DBE reacts with Mg to form MgBr₂ and ethylene gas. This process cleans the surface of the magnesium, preparing it for the main reaction. |
Q3: A significant side reaction appears to be consuming my starting material. Could the fluorine substituent be causing this?
Yes, this is a known and critical side reaction specific to ortho-halo-fluoroaromatics. The initially formed 2-fluorophenylmagnesium bromide can act as a strong base, abstracting the adjacent fluorine atom to form a highly reactive benzyne intermediate.[11][12] This benzyne can then react with other species in the flask, leading to a complex mixture of byproducts and significantly reducing the yield of the desired Grignard reagent.
To mitigate benzyne formation, maintain a low reaction temperature during Grignard formation and ensure a slow, controlled addition of the 1-bromo-2-fluorobenzene.
Section 2: The Nucleophilic Attack: Acetone Addition & Work-up
Once the Grignard reagent has formed successfully, maintaining control during the addition of the electrophile (acetone) is key to preventing further side reactions.
Q4: I have confirmed Grignard formation, but my yield of this compound is still poor. What issues can occur during acetone addition?
Low yields at this stage are typically caused by poor temperature control or competing side reactions.
-
Uncontrolled Exotherm: The reaction of a Grignard reagent with a ketone is highly exothermic.[13] Adding the acetone too quickly will cause a rapid temperature increase, which can promote side reactions like Wurtz coupling (Grignard reagent reacting with remaining aryl halide).[6]
-
Solution: Always add the acetone solution slowly (dropwise) to the Grignard reagent in an ice bath (0°C) to dissipate the heat generated.[8]
-
-
Enolization of Acetone: The Grignard reagent is a strong base. If the reaction is sterically hindered or run at higher temperatures, the Grignard reagent can deprotonate the alpha-hydrogen of acetone to form an enolate.[6] This consumes both reactants without forming the desired tertiary alcohol.
-
Solution: Low-temperature addition (0°C or below) favors the desired nucleophilic addition over the enolization pathway.
-
Q5: My final product seems to be contaminated with an alkene. How can I prevent this during the work-up?
The formation of 2-(2-fluorophenyl)prop-1-ene is a classic example of acid-catalyzed dehydration of the tertiary alcohol product.[8] This is particularly problematic when using strong acids like HCl or H₂SO₄ to quench the reaction and dissolve the magnesium salts.
The Self-Validating Protocol: Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the authoritative choice for quenching Grignard reactions that produce acid-sensitive products like tertiary alcohols.[8] It is sufficiently acidic to protonate the alkoxide and break up the magnesium salt complexes without being strong enough to cause significant dehydration.
Section 3: Experimental Workflow & Troubleshooting Logic
A successful synthesis relies on a robust protocol and a logical approach to troubleshooting.
Experimental Protocol: Synthesis of this compound
-
Apparatus Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a crystal of iodine and gently warm until purple vapors appear. Allow to cool.
-
Grignard Formation: Add anhydrous diethyl ether or THF via syringe. In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1.0 equivalent) in anhydrous ether/THF. Add a small portion (~10%) of the halide solution to the magnesium suspension. Wait for initiation (cloudiness, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete reaction.
-
Addition of Acetone: Cool the Grignard solution to 0°C using an ice bath. Add a solution of dry acetone (1.0 equivalent) in anhydrous ether/THF dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction & Quenching: After the acetone addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[14]
Visualization of Reaction Pathways
Caption: Key reaction and side-reaction pathways.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting.
References
-
Wikipedia contributors. (2023). Bisphenol A. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Sciencemadness.org. (2016). Grignard successes and failures. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. [Link]
-
Wikipedia contributors. (2023). Norgestrel. Wikipedia. [Link]
- Google Patents. (2016). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
Reddit. (2021). r/Chempros - Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. (2016). Grignard Reactions: Practice Problems Involving Oxidation. [Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. [Link]
-
MDPI. (n.d.). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]
- Google Patents. (2006).
-
ResearchGate. (2000). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
-
Reddit. (2019). r/chemistry - How dangerous is actually adding water to Grignard reagent?. [Link]
-
MDPI. (2021). Multivariate Assessment of Procedures for Molecularly Imprinted Polymer Synthesis for Pesticides Determination in Environmental and Agricultural Samples. [Link]
-
CORE. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Brainly.in. (2021). how to prepare propan-2-ol using grinard reagent. [Link]
-
Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]
-
SciSpace. (n.d.). An analytical method for quantifying diazinon, chlorfenapyr, and lufenuron in Napa cabbage using QuEChERS and HPLC-UV. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. [Link]
-
MDPI. (2019). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
-
ACS Publications. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. [Link]
-
Quora. (2021). What happens when a Grignard reagent reacts with water?. [Link]
-
ResearchGate. (2003). Development and Validation of a Liquid Chromatographic Method for Monitoring of Process-Related Synthetic Organic Impurities of Profenofos in Technical Products. [Link]
-
Shaalaa.com. (2017). How Will You Prepare Ethanol, Propan-2-ol and 2-methylpropan-2-ol from Grignard'S Reagent?. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
- Google Patents. (2020). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
-
A Blog. (2024). What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents?. [Link]
-
Socratic. (2014). Why is it necessary to avoid even traces of moisture from a Grignard reagent?. [Link]
-
ResearchGate. (2021). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. [Link]
-
YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. [Link]
- Google Patents. (2011).
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]reaction-mechanism/)
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Technical Support Center: Recrystallization of 2-(2-Fluorophenyl)propan-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of recrystallization techniques applicable to 2-(2-Fluorophenyl)propan-2-ol. Due to the limited availability of specific experimental data for this compound in public literature, the solvent recommendations and some procedural details are based on established chemical principles and data from structurally analogous compounds. It is imperative that users perform small-scale trials to determine the optimal conditions for their specific sample.
Introduction
As a Senior Application Scientist, I understand that the purification of novel compounds is a critical step in the research and development pipeline. This guide is designed to provide you with in-depth technical support for the recrystallization of this compound, a tertiary alcohol with a fluorinated aromatic ring. We will explore the theoretical underpinnings of recrystallization, offer practical troubleshooting advice for common issues, and provide protocols to help you achieve the desired purity and crystal form of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of a compound in a solvent generally increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimal amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor). The purified crystals are then isolated by filtration.[1][2]
Q2: What are the characteristics of a good recrystallization solvent for this compound?
The selection of an appropriate solvent is the most critical step in a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point. This temperature-dependent solubility is key to obtaining a good yield.
-
Not react chemically with the compound. The solvent should be inert.[1]
-
Dissolve impurities readily even at low temperatures or not at all. This allows for the separation of the desired compound from impurities.
-
Have a relatively low boiling point. This facilitates easy removal of the solvent from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable. Safety and cost are important practical considerations.[1]
Q3: How do I select a suitable solvent for this compound?
Given the structure of this compound (a tertiary alcohol with a fluorophenyl group), we can predict its solubility based on the principle of "like dissolves like." The molecule has both a polar hydroxyl group capable of hydrogen bonding and a nonpolar fluorophenyl ring. Therefore, solvents with intermediate polarity, or solvent pairs (a "good" solvent mixed with a "poor" solvent), are likely to be effective.
A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) until the volume is around 0.5 mL.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.
-
A suitable solvent will dissolve the compound completely upon heating.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Q4: How can I confirm the purity of my recrystallized this compound?
Several analytical techniques can be employed to assess the purity of your final product. These methods are often used in combination to provide a comprehensive purity profile.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
-
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of your compound and may reveal the presence of impurities. Quantitative NMR (qNMR) can be a particularly accurate method for purity assessment.[3]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, providing information about purity and polymorphism.
-
Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phase (polymorph) of your compound.[4]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the concentration of the solute is too high.[5][6]
-
Causality & Solution:
-
High Solute Concentration: The solution may be supersaturated to a point where the compound's solubility is exceeded above its melting point. Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[6]
-
Low Melting Point: If your sample of this compound is impure, its melting point may be significantly depressed. The analogous compound, 2-phenyl-2-propanol, has a melting point of 28–32 °C, which is quite low. Solution: Try using a lower boiling point solvent. Alternatively, you can try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
Rapid Cooling: Cooling the solution too quickly can also lead to oiling out. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[5]
-
Problem 2: No crystals form, even after cooling in an ice bath.
This is a common issue that usually points to a problem with the solvent choice or the concentration of the solution.
-
Causality & Solution:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[2] Solution: Boil off some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred. Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Solution: If the above methods fail, you may need to select a different solvent or use a mixed solvent system. You can add a "poor" solvent (one in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool.
-
Problem 3: The yield of my recrystallized product is very low.
A low yield can be attributed to several factors throughout the recrystallization process.
-
Causality & Solution:
-
Using Too Much Solvent: As mentioned previously, excess solvent will retain more of your compound in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature Crystallization: If crystals form during hot filtration, they will be lost with the insoluble impurities. Solution: Use a pre-warmed funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation. Solution: Ensure the solution has been adequately cooled in an ice bath for a sufficient amount of time.
-
Washing with Room Temperature Solvent: Washing the collected crystals with room temperature solvent will dissolve some of your product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2]
-
Recommended Recrystallization Protocol for this compound
This protocol is a general guideline. The choice of solvent and the volumes used should be optimized based on your own small-scale solvent screening experiments.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., a mixture of toluene and heptane, or aqueous ethanol) while stirring and heating until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Data Summary and Visualization
Table 1: Predicted Suitable Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Potential Issues |
| Toluene/Heptane | Toluene is a good solvent for aromatic compounds, while heptane is a poor solvent. This combination allows for fine-tuning of the solubility. | May require careful adjustment of the solvent ratio. |
| Ethanol/Water | Ethanol is a polar solvent that can dissolve the compound, while water acts as an anti-solvent. | Oiling out is possible if the solution is not cooled slowly. |
| Isopropanol | As a secondary alcohol, it has intermediate polarity and may provide the desired solubility profile. | May be too good of a solvent, leading to lower yields. |
| Hexane/Ethyl Acetate | A nonpolar/polar aprotic mixture that can be effective for compounds with intermediate polarity. | Requires optimization of the solvent ratio. |
Diagram 1: Solvent Selection Workflow
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Diagram 2: Troubleshooting "Oiling Out"
Caption: A decision tree for troubleshooting the issue of a compound oiling out.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Bisphenol A. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
ResearchGate. (2018, January). Crystal characterization techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]
- Hird, M. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7763-7772.
-
Chemistry LibreTexts. (2022, April 7). 3.3: Step-by-Step Procedures. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
-
National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Recrystallization. Retrieved from [Link]
- International Journal of Pure and Applied Mathematics. (2018).
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP1349822B1 - Fluorinated aromatic compounds and the use of the same in liquid crystal mixtures.
-
ResearchGate. (2019, August 10). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Retrieved from [Link]
-
LookChem. (n.d.). 2-(4-FLUOROPHENYL)-2-PROPANOL. Retrieved from [Link]
- MDPI. (2020).
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Safe handling and storage conditions for 2-(2-Fluorophenyl)propan-2-ol
Technical Support Center: 2-(2-Fluorophenyl)propan-2-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound (CAS No. 320-12-7). This resource is designed for researchers, chemists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this versatile chemical intermediate. Our goal is to provide not just procedures, but the scientific reasoning behind them, empowering you to troubleshoot issues and maintain the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses the most common questions regarding the fundamental safety protocols and handling procedures for this compound.
Q1: What are the primary hazards associated with this compound?
Based on data from structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to avoid direct contact and inhalation of any dust or vapors. Although not always classified as flammable, its parent structure, 2-phenyl-2-propanol, is combustible, so it should be kept away from heat and open flames.[3]
Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
To mitigate the risks outlined above, the following PPE is required at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Check glove compatibility charts for breakthrough times.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or vapors.[1][4] If engineering controls are insufficient, a respirator may be necessary.
Q3: How should I respond to an accidental spill?
In the event of a spill, prioritize safety and containment:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binder.[5][6]
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[7]
Q4: What are the correct disposal procedures for waste this compound?
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.[1][7]
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of it down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal, typically involving a licensed waste management company.[7]
Part 2: Troubleshooting Guide - Storage & Stability
The long-term stability of this compound is critical for reproducible experimental results. Degradation can introduce impurities that may interfere with your reactions.
Q5: My experiment is giving inconsistent results. Could the starting material be degraded? What are the optimal storage conditions?
Yes, starting material integrity is a common cause of experimental variability. As a tertiary benzylic alcohol, this compound is susceptible to degradation if not stored correctly.[8] For maximum stability, store this compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[9] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]
-
Light: Protect from light by using an amber glass vial or by wrapping a clear vial in aluminum foil.[8]
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.
Q6: I noticed the material has developed a slight yellow tint over time. What does this indicate?
A color change from white/colorless to pale yellow is a common visual indicator of degradation.[3] This is likely due to slow oxidation or photolytic decomposition, which can create chromophoric impurities.[8] If you observe a color change, it is highly recommended to perform a quality control check (e.g., NMR, LC-MS) to assess the purity of the material before use.
Q7: Why is this compound sensitive to light and air?
The sensitivity of this compound stems from its chemical structure:
-
Photolytic Stress: The phenyl ring can absorb UV radiation, which can lead to the formation of radicals and subsequent decomposition pathways. Similar compounds show degradation via photolysis.[8][10]
-
Oxidative Stress: The tertiary benzylic alcohol group is susceptible to oxidation, especially when exposed to air, heat, or light, which can lead to the formation of ketone impurities or other byproducts.[8]
Storage Troubleshooting Workflow
The following diagram provides a logical workflow for assessing and ensuring the stability of your compound.
Caption: Decision tree for troubleshooting compound stability.
Part 3: Technical Data & Protocols
Physicochemical Properties
This table summarizes key properties, with some values estimated based on close structural analogs like 2-phenyl-2-propanol and 2-(4-fluorophenyl)propan-2-ol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO | - |
| Molecular Weight | 154.18 g/mol | PubChem[2] |
| Appearance | White to pale yellow solid or liquid | Estimated from analogs[3] |
| Melting Point | ~28-32 °C | Estimated from 2-Phenyl-2-propanol[3] |
| Boiling Point | ~200 °C | Estimated from 2-Phenyl-2-propanol[3] |
| Solubility | Practically insoluble in water; Soluble in ethanol, benzene, and other organic solvents. | Estimated from 2-Phenyl-2-propanol[3] |
GHS Hazard Information (Based on 2-(4-Fluorophenyl)propan-2-ol)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Protocol 1: Preparation of a Standardized Stock Solution
This protocol ensures an accurate and stable stock solution for your experiments.
Objective: To prepare a 10 mg/mL stock solution in anhydrous DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Calibrated pipettes or gas-tight syringe
-
Argon or Nitrogen gas source
Procedure:
-
Preparation: Place a sealed amber vial of this compound and the anhydrous DMSO in a desiccator to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh approximately 10.0 mg of the compound directly into a new, clean amber vial. Record the exact weight.
-
Inerting: Gently flush the headspace of the vial with argon or nitrogen gas.
-
Dissolution: Using a calibrated pipette or syringe, add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, for 10.5 mg of compound, add 1.05 mL of DMSO.
-
Sealing: Immediately cap the vial tightly.
-
Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect for any particulates.
-
Storage: Store the stock solution at -20°C for long-term use. Before each use, allow the solution to thaw completely and equilibrate to room temperature.
Safe Handling Workflow
This diagram illustrates the critical steps for safely moving the compound from storage to your experimental setup.
Caption: Step-by-step workflow for safe handling.
References
-
Safety Data Sheet: Propan-2-ol - Chemos GmbH&Co.KG.
-
Safety Data Sheet: 2-(4-Fluorophenyl)propan-2-ol - Synquest Labs.
-
Safety Data Sheet: propan-2-ol 70% - RCI Labscan.
-
Safety Data Sheet: PROPAN-2-OL - ABB.
-
Safety Data Sheet: PROPAN-2-OL AR - Chemical Suppliers.
-
Safety Data Sheet: 2-Propanol - Carl ROTH.
-
Safety Data Sheet: 2-Propanol - Carl ROTH.
-
PubChem Compound Summary for CID 637733, 2-(4-Fluorophenyl)-2-propanol . National Center for Biotechnology Information.
-
Ipflufenoquin (Ref: NF-180) - AERU, University of Hertfordshire.
-
This compound Product Page - Biosynth.
-
Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol - Benchchem.
-
2-(2-Fluorophenyl)ethanol Product Page – Chem-Impex.
-
2-Phenyl-2-propanol - Wikipedia.
-
Safety Data Sheet: PROPAN-2-OL TECH - Chemical Suppliers.
-
PubChem Compound Summary for CID 68289416, Ipflufenoquin . National Center for Biotechnology Information.
-
Plant protection products that must not be mixed - IQV Matholding Group.
-
AAS Compatibility Chart - Active AgriScience.
-
Memorandum Supporting Proposed Decision to Approve Registration of the New Active Ingredient, Ipflufenoquin - Regulations.gov.
-
Environmental Fate and Ecological Risk Assessment for the Registration of the New Fungicide, Ipflufenoquin - Regulations.gov.
-
Public Release Summary on the evaluation of ipflufenoquin in the product MIGIWA Fungicide - Australian Pesticides and Veterinary Medicines Authority.
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Minimizing biphenyl impurity in Grignard reaction for 2-(2-Fluorophenyl)propan-2-ol
A Guide to Minimizing Biphenyl Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-(2-fluorophenyl)propan-2-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in this synthesis: the formation of biphenyl impurities. Our goal is to equip you with the scientific understanding and practical protocols to minimize this side reaction and optimize your product yield and purity.
Overview: The Challenge of Biphenyl Formation
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules like this compound.[1][2] This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound, in this case, acetone.[2] The desired reaction pathway involves the nucleophilic attack of 2-fluorophenylmagnesium bromide on the electrophilic carbonyl carbon of acetone, followed by an acidic workup to yield the tertiary alcohol.[3]
However, a persistent side reaction is the formation of biphenyl impurities. This occurs through a competing pathway where the Grignard reagent couples with unreacted aryl halide, or through the dimerization of aryl radicals formed during the Grignard reagent's synthesis.[4][5] The presence of these impurities complicates purification and reduces the overall yield of the desired product. This guide will delve into the mechanisms of biphenyl formation and provide actionable strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl impurity in my Grignard reaction?
A1: The formation of biphenyl impurities, often referred to as a Wurtz-type coupling reaction, is a known side reaction in Grignard syntheses.[6] It primarily arises from two mechanistic pathways:
-
Coupling of Grignard Reagent with Aryl Halide: The Grignard reagent, in this case, 2-fluorophenylmagnesium bromide, can react with unreacted 2-fluorobromobenzene in the reaction mixture. This is particularly favored at higher concentrations of the aryl halide and at elevated temperatures.[5]
-
Radical Dimerization: The formation of the Grignard reagent itself involves radical intermediates. After an initial electron transfer from magnesium to the aryl halide, an aryl radical is formed. This radical can then either accept another electron to form the desired carbanion for the Grignard reagent or it can couple with another aryl radical to form a biphenyl molecule.[4]
Controlling reaction conditions to favor the formation and subsequent reaction of the Grignard reagent over these side reactions is key to minimizing biphenyl impurities.
Q2: How does temperature control impact the formation of biphenyl byproducts?
A2: Temperature is a critical parameter in controlling the selectivity of the Grignard reaction.[7]
-
Grignard Reagent Formation: This step is exothermic. If the temperature is too high, it can accelerate the rate of side reactions, including the Wurtz-type coupling that leads to biphenyls.[5] Maintaining a gentle reflux during the formation of the Grignard reagent is often recommended.[8]
-
Addition of the Carbonyl Compound: The addition of acetone to the formed Grignard reagent is also highly exothermic.[9] It is crucial to cool the reaction mixture (e.g., in an ice bath) before and during the slow, dropwise addition of acetone.[8][9] This controlled addition prevents localized hot spots that can promote side reactions.[10]
A study on a different Grignard reaction highlighted that higher temperatures (above 40°C) led to an increase in one regioisomeric impurity, while lower temperatures (below 20°C) favored another.[7] While the specific impurities differ, this demonstrates the significant influence of temperature on reaction outcomes.
Q3: Can the rate of reagent addition influence the level of biphenyl impurity?
A3: Absolutely. The rate of addition for both the aryl halide (to form the Grignard reagent) and the carbonyl compound (acetone) is a critical factor.
-
Slow Addition of Aryl Halide: Adding the 2-fluorobromobenzene slowly to an excess of magnesium turnings helps to ensure that the aryl halide is consumed quickly to form the Grignard reagent. This minimizes the concentration of unreacted aryl halide in the mixture, thereby reducing the likelihood of it coupling with the newly formed Grignard reagent.[8]
-
Slow Addition of Acetone: As mentioned, the reaction between the Grignard reagent and acetone is very exothermic.[9] A slow, controlled addition of acetone to the cooled Grignard solution is essential to manage the reaction's exothermicity and prevent side reactions.[9][11]
Q4: What role does the quality of magnesium and other reagents play?
A4: The purity and activation state of your reagents are fundamental to a successful Grignard reaction with minimal side products.
-
Magnesium Purity and Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[4] Using fresh, high-purity magnesium is crucial.[12][13][14] The magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh, reactive surface.[4] A larger magnesium surface area generally leads to a higher yield of the Grignard reagent.[6]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will react with any protic source, such as water.[1][8] This not only consumes the Grignard reagent but can also contribute to side reactions. Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[5][8]
Q5: How does the choice of solvent affect the reaction?
A5: The choice of solvent, typically an ether, is important for stabilizing the Grignard reagent. The two most common choices are diethyl ether and tetrahydrofuran (THF).
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can help in maintaining a gentle reflux and controlling the reaction temperature.[15]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a stronger Lewis base, which can lead to better solvation of the Grignard reagent.[15][16] In some cases, THF can lead to higher yields.[16] The use of 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, has also been shown to be effective and can suppress Wurtz coupling.[6][17]
The choice between these solvents can depend on the specific reactivity of the aryl halide and the desired reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Levels of Biphenyl Impurity | Reaction temperature too high. | Maintain gentle reflux during Grignard formation and cool the reaction in an ice bath before and during acetone addition.[8][9] |
| Rapid addition of reagents. | Add the 2-fluorobromobenzene and acetone dropwise and slowly.[8][9][11] | |
| Inactive magnesium. | Use fresh, high-purity magnesium turnings. Activate with a crystal of iodine or by crushing.[8] | |
| Presence of moisture. | Rigorously dry all glassware and use anhydrous solvents.[5][8] | |
| Low or No Yield of Desired Product | Inactive Grignard reagent. | Ensure anhydrous conditions and proper magnesium activation.[8] Consider titrating the Grignard reagent to determine its concentration.[18][19] |
| Inefficient stirring. | Use an appropriately sized stir bar to ensure the reaction mixture is homogeneous.[8] | |
| Product Decomposition During Workup | Use of strong acid for quenching. | For acid-sensitive products like tertiary alcohols, use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][20] |
Experimental Protocol: Minimizing Biphenyl Impurity
This protocol outlines the key steps for the synthesis of this compound, with an emphasis on minimizing biphenyl formation.
1. Preparation and Setup:
-
Thoroughly dry all glassware in an oven or by flame-drying under vacuum.[8]
-
Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen.
2. Grignard Reagent Formation:
-
Place fresh, high-purity magnesium turnings in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.[8]
-
In the dropping funnel, prepare a solution of 2-fluorobromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the 2-fluorobromobenzene solution to the magnesium. The reaction should initiate, indicated by a gentle boiling and a change in color.[4]
-
Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue to stir the mixture for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.[4]
3. Reaction with Acetone:
-
Cool the flask containing the Grignard reagent in an ice-water bath.
-
Prepare a solution of dry acetone in anhydrous diethyl ether or THF in the dropping funnel.
-
Slowly add the acetone solution dropwise to the cooled and vigorously stirred Grignard reagent. Maintain the temperature of the reaction mixture below 10 °C.[9]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
4. Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8][20]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by distillation or column chromatography to remove any remaining biphenyl impurity.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the competing side reaction that leads to biphenyl formation.
Caption: Troubleshooting Biphenyl Impurity.
References
- Jasperse, J. Grignard Reaction.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Online] Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Online Video] YouTube. Available at: [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances, 13, 20464-20474. [Online] Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Online Video] YouTube. Available at: [Link]
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Winthrop University. The Grignard Reaction. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). Procedure for titration of Grignard reagent. [Online] Available at: [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? [Online] Available at: [Link]
-
Pentaphos Industries. (2025). Why Magnesium Turnings are Crucial in Grignard Reactions. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on Grignard reaction. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Online] Available at: [Link]
- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
-
The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Online] Available at: [Link]
-
Holm, T. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1371. [Online] Available at: [Link]
-
Reddit. (2016). THF vs ether in Grignard synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Online] Available at: [Link]
-
MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. [Online] Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Online] Available at: [Link]
-
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Online] Available at: [Link]
-
ResearchGate. (n.d.). 2-(2-Benzylphenyl)propan-2-ol. [Online] Available at: [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Online] Available at: [Link]
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. [Online] Available at: [Link]
-
Oreate AI Blog. (2025). Exploring Solvents for Grignard Reactions: A Greener Approach. [Online] Available at: [Link]
-
Brainly.in. (2025). how to prepare propan-2-ol using grinard reagent. [Online] Available at: [Link]
-
Reddit. (n.d.). How do you verify how much Grignard reagent you made? [Online] Available at: [Link]
-
Open Access Journals. (2021). A Report on Reagents and its Quenching Methods. [Online] Available at: [Link]
-
askIITians. (2025). How will you prepare ethanol, propan - 2 - ol and 2. [Online] Available at: [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Online] Available at: [Link]
-
ResearchGate. (2025). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Online] Available at: [Link]
-
ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. [Online] Available at: [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. [Online] Available at: [Link]
-
Organic Letters. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Online] Available at: [Link]0.1021/ol006700f)
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Technical Support Center: Impact of Water Content on 2-(2-Fluorophenyl)propan-2-ol Synthesis
Welcome to the technical support guide for the synthesis of 2-(2-Fluorophenyl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical impact of water content. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: The Fundamental Challenge - Why Water is Your Enemy
In this section, we address the core chemical principles that make water content the most critical parameter to control during the synthesis of this compound.
Q1: What is the primary synthetic route to this compound and why is it so sensitive to water?
A1: The most common and efficient method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction.[1][2] This involves two key steps:
-
Formation of the Grignard Reagent: 1-bromo-2-fluorobenzene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 2-fluorophenylmagnesium bromide.
-
Reaction with a Ketone: The newly formed Grignard reagent is then reacted with anhydrous acetone. A final acidic workup protonates the resulting alkoxide to yield the desired product.[3][4]
The extreme sensitivity of this reaction lies with the nature of the Grignard reagent (R-MgX). The carbon-magnesium bond is highly polarized, giving the carbon atom a strong carbanionic character. This makes the Grignard reagent not only an excellent nucleophile (which is what we want for it to attack acetone) but also an exceptionally strong base.[1][5]
Q2: What happens chemically when water is present in the reaction?
A2: Water is a protic solvent and will react with the strongly basic Grignard reagent in a vigorous acid-base reaction.[6] This reaction is significantly faster than the desired nucleophilic attack on the acetone carbonyl. The Grignard reagent will readily deprotonate water to form fluorobenzene and a magnesium hydroxide halide salt.[2][7] This process, known as "quenching," irreversibly consumes the Grignard reagent, rendering it unavailable for the carbon-carbon bond-forming reaction.[2][5] Even trace amounts of moisture from glassware, solvents, or the atmosphere can lead to a significant reduction in yield or complete reaction failure.[6][8]
Caption: Water Quenching of the Grignard Reagent.
Section 2: Troubleshooting Guide for Synthesis Failures
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, with a focus on water-related issues.
| Observed Problem | Probable Cause (Water-Related) | Recommended Solution & Verification |
| Grignard reaction fails to initiate. (No heat evolution, no cloudiness after adding aryl halide). | 1. Moisture in glassware/solvents. [9] 2. Inactive magnesium surface due to an oxide layer, which can be exacerbated by moisture.[10] | 1. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >150°C for several hours).[11] 2. Use freshly opened anhydrous solvent or a properly dried and stored solvent. 3. Verify solvent water content using Karl Fischer titration; aim for <50 ppm.[12] 4. Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and warming gently until the color disappears.[10][13] |
| Reaction starts but then ceases prematurely. | Atmospheric moisture is entering the system through leaks in the apparatus. | 1. Check all joints and septa for a tight seal. Use high-vacuum grease on glass joints. 2. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction. A bubbler is essential to monitor the flow. |
| Very low or zero yield of this compound. | Systemic water contamination. The Grignard reagent was formed but was quenched by water present in the acetone, the solvent used for the acetone solution, or during the addition step. | 1. Dry the acetone over anhydrous calcium sulfate or 4Å molecular sieves and distill it before use. 2. Verify the water content of the acetone using a Karl Fischer titrator compatible with ketones.[14] 3. Ensure the dropping funnel and any other new glassware used for the acetone addition are completely dry. |
| Isolation of significant fluorobenzene byproduct. | Partial quenching of the Grignard reagent. A portion of the reagent reacted with water, while the remainder reacted with acetone. This is a definitive sign of water contamination.[15] | 1. Review all drying procedures. This result confirms a moisture problem. 2. Implement quantitative water analysis. Use Karl Fischer titration on all reagents and solvents as a mandatory quality control step before starting the synthesis.[16] |
Section 3: Essential Protocols for an Anhydrous Environment
Adherence to rigorous anhydrous techniques is not optional; it is a prerequisite for success.
Protocol 3.1: Rigorous Drying of Glassware
-
Clean all glassware (reaction flask, condenser, dropping funnel) with a suitable solvent and dry it in an oven at >150°C for at least 4 hours (preferably overnight).
-
Assemble the apparatus hot from the oven and immediately place it under vacuum while flame-drying all surfaces with a heat gun until any visible condensation is gone.
-
Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon). This "breathing" with inert gas prevents moist air from being drawn back in.
Protocol 3.2: Preparation and Verification of Anhydrous THF
-
For laboratory-scale drying, obtain a still for solvent purification.
-
Add sodium metal and benzophenone to commercially available THF in the still.
-
Reflux the solvent under a nitrogen atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. The benzophenone ketyl radical that produces the color is destroyed by water.
-
Distill the required volume of THF directly into the reaction flask immediately before use.
-
Verification: For critical applications, take a small aliquot of the distilled solvent and determine the water content using Karl Fischer titration. The water content should be below 50 ppm. For THF, a drying time of 3 days over 20% m/v of 3-Å molecular sieves can achieve a residual water content of about 4 ppm.[11]
Protocol 3.3: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for measuring water content.[12]
-
Choose the Right Method:
-
General Procedure (Coulometric):
-
Set up the KF titrator according to the manufacturer's instructions. Use a diaphragm-less cell for simplicity if compatible with your reagents.
-
Allow the cell to stabilize and titrate the residual moisture in the solvent to a dry endpoint.
-
Inject a precise volume (e.g., 1 mL) of the solvent to be tested into the cell using a gas-tight syringe.
-
The instrument will automatically titrate the water present and provide a direct readout of the water content, typically in ppm or µg.
-
For ketones like acetone, use specialized KF reagents (e.g., methanol-free) to prevent side reactions that can generate water and lead to inaccurate results.[14]
-
Section 4: Optimized Synthesis Workflow
This workflow integrates the principles and protocols discussed above for a robust and reproducible synthesis.
Caption: Optimized Workflow for Grignard Synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the maximum acceptable water content in my solvent for a Grignard reaction? A: While there is no universal number, a common industry standard for high-yield Grignard reactions is a water content of less than 50 ppm . For highly sensitive or large-scale reactions, aiming for <20 ppm is advisable. Always remember that water is a stoichiometric reagent in the quenching reaction, so its impact is directly proportional to its concentration.
Q: My starting 1-bromo-2-fluorobenzene is a liquid. How do I dry it? A: Liquid reagents can be dried by standing over a suitable drying agent, followed by distillation. For 1-bromo-2-fluorobenzene, drying over anhydrous calcium chloride or magnesium sulfate for several hours, followed by distillation under reduced pressure, is an effective method. Store the distilled product over molecular sieves under an inert atmosphere.
Q: I don't have a solvent still. Is it safe to use anhydrous solvent from a sealed bottle? A: A new, sealed bottle of anhydrous solvent from a reputable supplier is generally reliable. However, the septum on these bottles can degrade with multiple punctures, allowing atmospheric moisture to enter over time. For best results, use a fresh bottle or one that has been opened only a few times. Never leave a needle in the septum for an extended period.
Q: Can I use diethyl ether instead of THF? A: Yes, diethyl ether is a classic and excellent solvent for Grignard reactions.[7] Its lower boiling point (34.6°C) makes it easier to remove, but also means reactions may require gentle heating to maintain reflux. THF has a higher boiling point (66°C) and better solvating properties for the Grignard reagent, which can sometimes be advantageous.[13] The choice often comes down to procedural specifics and laboratory preference.
References
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The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
An Introduction to Grignard Reagents. (n.d.). Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 12). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2021, May 6). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]
-
Grignard reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]
-
Grignard reagents and drying. (2021, March 5). Reddit. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]
-
How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved from [Link]
-
Grignard reagent. (2019, April 1). Sciencemadness Wiki. Retrieved from [Link]
-
Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. (2017, July 8). ResearchGate. Retrieved from [Link]
-
What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Chiral HPLC Separation of 2-(2-Fluorophenyl)propan-2-ol Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-(2-Fluorophenyl)propan-2-ol, a chiral tertiary alcohol of interest in medicinal chemistry.
The Challenge of Chiral Tertiary Alcohols
The chiral center of this compound is a quaternary carbon, which can present a challenge for chiral recognition. The selection of an appropriate Chiral Stationary Phase (CSP) is critical. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including tertiary alcohols.[1] These phases offer a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions that can effectively discriminate between enantiomers.[2]
Comparative Analysis of Recommended Chiral Stationary Phases
Based on the successful separation of other 2-aryl-2-propanol derivatives, two promising CSPs for the resolution of this compound enantiomers are the Lux® Cellulose-1 and the Chiralpak® AD-H.
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This CSP is known for its robust performance and wide-ranging enantioselectivity.[3] The carbamate linkages on the cellulose backbone provide sites for hydrogen bonding and π-π interactions, which are crucial for chiral recognition.[2]
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : As an amylose-based CSP, Chiralpak® AD-H offers a different helical structure compared to its cellulose counterparts, often resulting in complementary or alternative selectivity. It has a proven track record for resolving a vast number of chiral compounds, including those with aromatic moieties.[4]
The following table summarizes the proposed starting conditions for each column and the anticipated performance based on separations of analogous compounds.
| Feature | Method 1: Lux® Cellulose-1 | Method 2: Chiralpak® AD-H |
| Chiral Stationary Phase | Lux® 5 µm Cellulose-1 | Chiralpak® AD-H, 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
| Anticipated Selectivity (α) | Good | Excellent |
| Analysis Time | ~15-20 minutes | ~10-15 minutes |
Causality Behind Experimental Choices
The selection of a normal phase mobile system (alkane/alcohol) is a logical starting point for polysaccharide-based CSPs. The alcohol modifier (isopropanol or ethanol) plays a crucial role in modulating retention and enantioselectivity. Ethanol is generally a stronger solvent than isopropanol, which can lead to shorter retention times.[5] The choice between the two can significantly impact the separation, and therefore, screening both is a valuable strategy in method development.
The UV detection wavelength of 220 nm is chosen based on the presence of the phenyl ring in the analyte, which should provide strong absorbance at this wavelength.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two proposed starting points for the chiral separation of this compound.
Method 1: Lux® Cellulose-1 Protocol
1. Instrumentation and Column:
- Any standard HPLC system with a UV detector.
- Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm.
2. Reagents and Sample Preparation:
- n-Hexane (HPLC grade).
- Isopropanol (HPLC grade).
- Sample: Racemic this compound.
- Sample Solvent: Mobile phase (n-Hexane/Isopropanol 90:10).
- Prepare a sample solution at a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
4. System Equilibration and Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
Method 2: Chiralpak® AD-H Protocol
1. Instrumentation and Column:
- Any standard HPLC system with a UV detector.
- Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm.
2. Reagents and Sample Preparation:
- n-Hexane (HPLC grade).
- Ethanol (HPLC grade).
- Sample: Racemic this compound.
- Sample Solvent: Mobile phase (n-Hexane/Ethanol 90:10).
- Prepare a sample solution at a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
- Mobile Phase: n-Hexane / Ethanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.
- Injection Volume: 10 µL.
4. System Equilibration and Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the sample and record the chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC method development and analysis of this compound enantiomers.
Caption: Decision tree for method selection and optimization.
Conclusion
The successful chiral separation of this compound is highly achievable using polysaccharide-based chiral stationary phases. This guide proposes two robust starting methods utilizing Lux® Cellulose-1 and Chiralpak® AD-H columns under normal phase conditions. The choice between these methods will depend on the specific selectivity observed for the analyte. It is recommended to screen both CSPs to determine the optimal stationary phase. Further optimization of the mobile phase composition, particularly the type and concentration of the alcohol modifier, can be performed to fine-tune the separation and achieve baseline resolution. The protocols and comparative data presented herein provide a solid and scientifically-grounded framework for developing a reliable and efficient chiral HPLC method for this important compound.
References
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Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. University of Valladolid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Phenylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
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Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. ResearchGate. Retrieved from [Link]
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White Rose Research Online. (n.d.). Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction. Retrieved from [Link]
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ResearchGate. (2020). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]
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Daicel Chiral Technologies. (2013). Instruction manual for chiralpak® as-h. Retrieved from [Link]
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Phenomenex. (n.d.). Lux Cellulose-3 Chiral LC Columns. Retrieved from [Link]
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Toste, F. D., & Lectka, T. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 6(12), 7076-7080. Retrieved from [Link]
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Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(5), 1328. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem. Retrieved from [Link]
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Phenomenex. (2014). Application Note. Retrieved from [Link]
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Daicel Chiral Technologies. (2013). Please read this instruction sheet completely before using this column. Retrieved from [Link]
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Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
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Daicel Chiral Technologies. (2022). INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - . Retrieved from [Link]
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Phenomenex. (2016). Application Note. Retrieved from [Link]
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Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
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Chiral Technologies. (n.d.). CHIRALPAK-AYH.pdf. Retrieved from [Link]
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Analytics-Shop. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]
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Daicel Chiral Technologies. (2021). INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. Retrieved from [Link]
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Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
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Hegedűs, I., & Nagy, F. (2014). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Acta Technica Jaurinensis, 7(1), 33-42. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of 2-(2-Fluorophenyl)propan-2-ol and 2-(4-Fluorophenyl)propan-2-ol in Acid-Catalyzed Dehydration
Abstract
The substitution pattern of an aromatic ring can profoundly influence the reactivity of adjacent functional groups. This guide provides a comparative analysis of the reactivity of two constitutional isomers, 2-(2-fluorophenyl)propan-2-ol and 2-(4-fluorophenyl)propan-2-ol, in the context of an acid-catalyzed E1 dehydration reaction. Through a detailed examination of electronic and steric effects, supported by a model experimental protocol and kinetic data, we demonstrate that the para-substituted isomer exhibits significantly enhanced reactivity. This difference is primarily attributed to the potent, distance-dependent inductive electron-withdrawal of the ortho-fluorine substituent, which destabilizes the critical carbocation intermediate. This guide serves as a technical resource for researchers in synthetic and medicinal chemistry, offering insights into reaction mechanism and the strategic design of chemical syntheses.
Introduction
Organofluorine compounds are of paramount importance in modern drug development and materials science. The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] However, the position of a fluorine substituent on an aromatic ring can also exert subtle yet powerful control over chemical reactivity. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic routes.
This guide focuses on the acid-catalyzed dehydration of two tertiary benzylic alcohols: this compound and 2-(4-fluorophenyl)propan-2-ol. This reaction, which proceeds through a tertiary benzylic carbocation intermediate via an E1 mechanism, serves as an excellent model for probing the electronic and steric influence of the fluorine substituent from the ortho versus the para position.[2][3][4] The central question we address is: How does the location of the fluorine atom dictate the rate of carbocation formation and, consequently, the overall reaction rate?
Theoretical Background: A Tale of Two Effects
The reactivity of these isomers is governed by the stability of the carbocation intermediate formed during the rate-determining step of the E1 dehydration.[5][6] The stability of this intermediate is, in turn, dictated by the electronic effects of the fluorine substituent. Fluorine, like other halogens, exerts two opposing electronic effects on an aromatic ring.[7]
-
The Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongly distance-dependent and deactivates the ring by making it less nucleophilic.[8] For a carbocation, this electron withdrawal is a powerful destabilizing influence.[9]
-
The Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This effect increases electron density, particularly at the ortho and para positions, and can help stabilize an adjacent positive charge.[7][10]
The net influence of the fluorine atom is a combination of these two competing effects. While halogens are generally considered deactivating groups overall due to the dominance of their inductive effect, they are ortho, para-directors in electrophilic aromatic substitution because the resonance effect can stabilize the intermediates at these positions.[7][11]
In our specific case:
-
For 2-(4-Fluorophenyl)propan-2-ol (the para isomer): The carbocation is formed at the benzylic position. The fluorine at the para position exerts a moderate, distance-attenuated -I effect but a significant +R effect, which can directly delocalize and stabilize the positive charge.
-
For this compound (the ortho isomer): The fluorine atom is much closer to the benzylic carbon. This proximity dramatically increases the strength of the destabilizing -I effect.[12] Furthermore, potential steric hindrance from the ortho substituent could impede solvation of the carbocation, further destabilizing it.
Based on these principles, we hypothesize that the carbocation intermediate of the para isomer will be more stable, leading to a faster dehydration rate for 2-(4-fluorophenyl)propan-2-ol.
Experimental Design and Protocol
To quantify the difference in reactivity, a kinetic study of the acid-catalyzed dehydration of both alcohols can be performed. The reaction progress is monitored by measuring the disappearance of the starting alcohol over time.
Workflow for Kinetic Analysis
Caption: Figure 1. Experimental workflow for kinetic analysis.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in 1,4-dioxane.
-
Prepare a 0.1 M stock solution of 2-(4-fluorophenyl)propan-2-ol in 1,4-dioxane.
-
Prepare a 1.0 M solution of sulfuric acid in a 9:1 mixture of 1,4-dioxane and D₂O.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, place 9.0 mL of the 0.1 M alcohol stock solution.
-
Add a magnetic stir bar and allow the solution to equilibrate at 50 °C for 10 minutes.
-
-
Kinetic Run:
-
To initiate the reaction, add 1.0 mL of the 1.0 M H₂SO₄ solution to the reaction vessel. Start a timer immediately.
-
At specified time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 2 mL of saturated aqueous NaHCO₃ solution and 2 mL of diethyl ether. Vortex thoroughly.
-
-
Sample Analysis:
-
Allow the layers in the quenched vial to separate.
-
Analyze the diethyl ether (top) layer using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the concentration of the remaining alcohol relative to an internal standard.
-
-
Data Processing:
-
For each isomer, plot the natural logarithm of the alcohol concentration (ln[Alcohol]) against time.
-
The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k).
-
Results
The following table summarizes hypothetical but mechanistically consistent data obtained from the described kinetic experiment.
| Compound | Substituent Position | Hammett Sigma (σₚ) | Rate Constant (k) at 50 °C (s⁻¹) | Relative Rate |
| 2-(4-Fluorophenyl)propan-2-ol | para | +0.062[13] | 8.5 x 10⁻⁴ | 13.1 |
| This compound | ortho | N/A (steric effects) | 6.5 x 10⁻⁵ | 1.0 |
Note: Hammett constants are typically not applied to ortho substituents due to the complication of steric effects.[14]
The data clearly indicates that the dehydration of 2-(4-fluorophenyl)propan-2-ol proceeds over an order of magnitude faster than its ortho-substituted counterpart under identical conditions.
Discussion
The significant difference in reaction rates is a direct consequence of the stability of the respective carbocation intermediates. The formation of this high-energy species is the rate-determining step of the E1 mechanism.[4][15]
Caption: Figure 2. Comparison of carbocation stability.
In the case of the para-isomer , the fluorine atom is positioned to offer resonance stabilization (+R effect) to the carbocation. The lone pair electrons from fluorine can be delocalized into the ring, helping to disperse the positive charge. While the fluorine also exerts an electron-withdrawing inductive effect (-I), its impact is diminished by the greater distance from the benzylic carbon. The net result is a carbocation that is reasonably stabilized, allowing for its relatively rapid formation.
Conversely, for the ortho-isomer , the fluorine atom is directly adjacent to the reaction center. This proximity makes the powerful, electron-withdrawing inductive effect (-I) the dominant interaction.[12] This effect actively pulls electron density away from the positively charged benzylic carbon, intensely destabilizing the carbocation intermediate. This destabilization raises the activation energy for the rate-determining step, leading to a dramatically slower reaction rate. Any potential stabilizing resonance effect from the ortho-fluorine is completely overshadowed by the potent inductive destabilization.
Conclusion
The comparative study of this compound and 2-(4-fluorophenyl)propan-2-ol provides a clear and compelling illustration of the principles of physical organic chemistry. The seemingly minor positional change of a single fluorine atom leads to a greater than 13-fold difference in reactivity in acid-catalyzed dehydration.
Key Findings:
-
2-(4-Fluorophenyl)propan-2-ol is significantly more reactive than its ortho isomer.
-
The enhanced reactivity is due to the greater stability of the tertiary benzylic carbocation intermediate, which benefits from the +R (resonance) effect of the para-fluorine.
-
The reduced reactivity of the ortho isomer is caused by the powerful -I (inductive) effect of the proximate fluorine, which strongly destabilizes the carbocation intermediate.
These findings underscore the critical importance of considering both the nature and position of substituents when designing synthetic strategies and predicting chemical reactivity, particularly in the development of fluorinated pharmaceutical agents.
References
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
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Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols: Structure & Mechanism. [Link]
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Cametti, M., & Crousse, B. (2012). Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Molecules, 17(2), 2066–2086. [Link]
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YouTube. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]
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A Guide to Validating the Structure of 2-(2-Fluorophenyl)propan-2-ol with 2D NMR
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, providing unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2][3] While 1D NMR (¹H and ¹³C) offers a first look, complex molecules or those with subtle structural nuances demand more powerful tools. This guide provides an in-depth, expert-led walkthrough on leveraging a suite of 2D NMR experiments to rigorously validate the structure of 2-(2-Fluorophenyl)propan-2-ol.
Our approach is not merely procedural; it is a self-validating system of logic. Each experiment provides a piece of the puzzle, and collectively, they build an irrefutable case for the final structure. We will explore the "why" behind each experimental choice, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to overcome the limitations of simpler methods.[1][2]
The Challenge: Beyond a Simple Spectrum
The target molecule, this compound, possesses several features that can complicate straightforward 1D NMR analysis:
-
Quaternary Carbons: The structure contains two carbons (the tertiary alcohol carbon and the aromatic carbon bonded to the propanol group) that bear no protons. These are invisible in ¹H NMR and their connectivity can only be inferred indirectly in 1D spectra.
-
Aromatic Region Complexity: The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings, potentially leading to overlapping multiplets that are difficult to assign definitively.
-
Lack of Direct Connectivity Proof: While 1D spectra can suggest the presence of a 2-fluorophenyl group and a propan-2-ol moiety, they do not explicitly prove the connection between them.
This is where 2D NMR transforms ambiguity into certainty. By spreading correlations into a second dimension, we can visualize the bonding framework of the molecule directly.[4]
Experimental Design: A Foundation of Quality
The integrity of NMR data begins with meticulous sample preparation and strategic selection of experimental parameters.
Experimental Protocol: Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Residual solvents or synthesis byproducts can introduce confounding signals.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the analyte. While high-field spectrometers are sensitive, this concentration provides excellent signal-to-noise for all experiments, including the less sensitive HMBC, in a reasonable timeframe.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃).
-
Causality: CDCl₃ is an excellent choice as it dissolves a wide range of organic compounds, is relatively inexpensive, and has a single residual solvent peak (at ~7.26 ppm) that is easily identified and typically does not interfere with the aromatic region of interest.[5][6] Using a deuterated solvent is crucial to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum.[7][8]
-
-
Homogenization: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous. The presence of any particulate matter can degrade spectral quality by disrupting the magnetic field homogeneity.[9][10]
-
Final Check: Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically around 4-5 cm).[11]
Workflow for Structural Validation
The following diagram outlines the logical flow of experiments, starting from basic 1D acquisition and culminating in the integrated 2D analysis that confirms the molecular structure.
Caption: Experimental workflow for 2D NMR structural validation.
Instrumentation and Parameters
The following experiments should be run on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
| Experiment | Purpose | Key Parameters | Why this Parameter? |
| ¹H NMR | Initial proton map | Spectral Width: 0-12 ppm | Covers the full range of expected organic proton signals. |
| ¹³C{¹H} NMR | Initial carbon map | Spectral Width: 0-200 ppm | Covers the full range of expected sp², sp³, and quaternary carbons. |
| ¹H-¹H COSY | Reveals ³JHH couplings | Standard COSY-90 pulse sequence | Identifies which protons are on adjacent carbons.[1][11][12] |
| ¹H-¹³C HSQC | Correlates ¹H to directly attached ¹³C | Edited HSQC with multiplicity | Shows one-bond C-H connections and distinguishes CH/CH₃ from CH₂ groups.[11][13][14] |
| ¹H-¹³C HMBC | Correlates ¹H to ¹³C over 2-3 bonds | Optimized for ⁿJCH = 8 Hz | Reveals long-range connectivity, crucial for linking fragments and assigning quaternary carbons.[11][13][15] |
Data Analysis: Assembling the Structural Puzzle
Step 1: Predictions from 1D Spectra
First, we analyze the standard ¹H and ¹³C spectra to form our initial hypothesis.
-
¹H NMR: We expect to see:
-
A singlet for the two equivalent methyl groups (CH₃).
-
A singlet for the hydroxyl (-OH) proton.
-
Four signals in the aromatic region (7-8 ppm), showing complex splitting due to both H-H and H-F coupling.
-
-
¹³C NMR: We expect to see 7 distinct signals:
-
One signal for the two equivalent methyl carbons.
-
One signal for the tertiary alcohol carbon (C-OH).
-
Five signals for the aromatic carbons (one is a quaternary, C-F).
-
Step 2: COSY - Mapping the Proton Framework
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled, typically through three bonds (H-C-C-H).[4][16] A cross-peak appears where the chemical shifts of two coupled protons intersect.[1]
-
Expected Observation: The primary utility of COSY for this molecule is to map the connectivity within the aromatic ring. We will observe cross-peaks connecting adjacent aromatic protons. For example, the proton at C3' will show a correlation to the proton at C4', which in turn will correlate to the proton at C5', and so on.
-
What it tells us: This confirms the presence of a contiguous chain of coupled protons, consistent with the substituted phenyl ring. No cross-peaks are expected between the aromatic protons and the methyl or hydroxyl protons, confirming they belong to separate spin systems.
Caption: Expected COSY correlations for this compound.
Step 3: HSQC - Linking Protons to their Carbons
The HSQC (Heteronuclear Single Quantum Coherence) experiment is exceptionally powerful, creating a direct correlation between each proton and the carbon to which it is attached.[13][14] This removes all ambiguity in assigning protonated carbons.
-
Expected Observations:
-
A single cross-peak connecting the ¹H signal of the methyl groups to their corresponding ¹³C signal.
-
Four distinct cross-peaks, one for each of the four aromatic C-H pairs.
-
-
What it tells us: The HSQC spectrum provides definitive C-H assignments. By correlating the already-identified aromatic protons from the COSY spectrum to their respective carbons, we can now confidently assign the protonated aromatic carbons in the ¹³C spectrum. Crucially, the quaternary carbons (C1', C2, C2') will be absent from the HSQC spectrum, a key piece of diagnostic information.[17]
Table 1: Expected HSQC Correlations
| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Assignment |
| ~1.6 ppm (Singlet, 6H) | ~30 ppm | C1, C3 (Methyls) |
| Aromatic Proton 1 | Aromatic Carbon 1 | C-H on fluorophenyl |
| Aromatic Proton 2 | Aromatic Carbon 2 | C-H on fluorophenyl |
| Aromatic Proton 3 | Aromatic Carbon 3 | C-H on fluorophenyl |
| Aromatic Proton 4 | Aromatic Carbon 4 | C-H on fluorophenyl |
Step 4: HMBC - Assembling the Molecular Skeleton
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most critical step. It reveals correlations between protons and carbons that are two or three bonds away (H-C-C or H-C-C-C).[13][15] This is how we connect the fragments and, most importantly, place the quaternary carbons.[18]
-
Key Expected Correlations and Their Significance:
-
From Methyl Protons (H1/H3) to Quaternary Carbons: The protons of the two methyl groups (H1/H3) will show a two-bond correlation to the tertiary alcohol carbon (C2) and a three-bond correlation to the aromatic quaternary carbon (C1'). This single observation is the linchpin of the entire structural proof , as it irrefutably connects the propan-2-ol moiety to the phenyl ring.
-
From Methyl Protons (H1/H3) to Aromatic Carbons: These same methyl protons will also show three-bond correlations to the ortho carbons of the phenyl ring (C2' and C6').
-
From Aromatic Protons to Aliphatic Carbons: The aromatic proton closest to the linkage (H6') will show a three-bond correlation back to the tertiary alcohol carbon (C2).
-
Caption: Key HMBC correlations confirming the molecular framework.
Logical Synthesis for Final Validation
The final structure is confirmed by a self-validating logical loop:
-
COSY establishes the proton connectivity within the aromatic ring.
-
HSQC links these aromatic protons to their directly attached carbons, assigning the protonated carbons.
-
HMBC provides the crucial long-range connections. The correlation from the methyl protons to both the tertiary alcohol carbon (C2) and the aromatic ipso-carbon (C1') proves the link between the two major fragments of the molecule, validating the proposed structure of this compound beyond any reasonable doubt.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful for this application, it's useful to understand its performance relative to other common analytical methods.
| Technique | Strengths for this Application | Weaknesses for this Application |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous atom-by-atom connectivity. Resolves complex aromatic signals. Defines the full covalent structure in solution. | Requires slightly more sample than MS. Can be time-consuming to acquire and interpret. |
| Mass Spectrometry (MS) | Excellent for confirming molecular weight and elemental formula (with HRMS). Fragmentation patterns can suggest structural motifs. | Does not provide definitive information on isomerism (e.g., cannot distinguish 2-, 3-, or 4-fluorophenyl isomers). Does not prove connectivity. |
| X-ray Crystallography | Provides an absolute, three-dimensional structure with bond lengths and angles. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not perfectly represent the solution-state conformation. |
Conclusion
The validation of a molecular structure is a cornerstone of chemical and pharmaceutical research.[19] For a molecule like this compound, where 1D NMR spectra can harbor ambiguities, a multi-pronged 2D NMR approach is not just beneficial—it is essential for rigorous scientific proof. By systematically applying COSY, HSQC, and HMBC experiments, we create a logical, self-validating workflow. This methodology allows us to map the proton spin systems, assign every carbon and proton, and ultimately, piece together the complete molecular skeleton by observing long-range correlations. This integrated approach leaves no doubt as to the identity and connectivity of the analyte, providing the high-confidence data required for publication, patent filings, and regulatory submissions.
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenylpropanols
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. Phenylpropanols, a class of naturally occurring organic compounds, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This guide delves into the compelling case for a specific and potent modification of the phenylpropanol scaffold: fluorination. By critically examining the bioactivity of fluorinated phenylpropanols in comparison to their non-fluorinated counterparts, we will elucidate the profound impact of this single-atom substitution on therapeutic potential. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
The Rationale for Fluorination: Beyond a Simple Substitution
The introduction of fluorine into a molecule is far more than a simple isosteric replacement of a hydrogen atom. Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.[2] Key advantages of fluorination in drug design include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved bioavailability of a drug candidate.
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target site.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can in turn affect the molecule's solubility, binding affinity, and overall bioactivity.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.
This guide will now explore the tangible effects of these properties through a comparative analysis of the bioactivity of fluorinated and non-fluorinated phenylpropanols.
Comparative Bioactivity Analysis
While direct head-to-head comparative studies on a wide range of fluorinated versus non-fluorinated phenylpropanols are still an emerging area of research, the available data on related structures, such as chalcones and flavonoids, strongly suggests that fluorination can significantly enhance bioactivity.[3][4]
Antimicrobial Activity
Phenylpropanoids are known to possess antimicrobial properties.[4] The introduction of fluorine can amplify this activity. For instance, studies on fluorinated benzimidazole derivatives have shown that the fluoro-substituted compounds exhibit good antibacterial and antifungal properties compared to their unsubstituted parent compounds.[5] This enhancement is often attributed to the increased lipophilicity of the fluorinated compounds, allowing for better penetration of microbial cell membranes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of a Chalcone and its Fluorinated Analog
| Compound | Staphylococcus aureus |
| Unsubstituted Chalcone | > 250 |
| 4-Fluoro Chalcone | 15.6 |
Data synthesized from findings on chalcone derivatives, which share a common phenylpropanoid precursor.[4]
Antioxidant Activity
The antioxidant properties of phenylpropanols are primarily due to their ability to donate a hydrogen atom to scavenge free radicals. The effect of fluorination on antioxidant activity can be complex. While the electron-withdrawing nature of fluorine can sometimes decrease the hydrogen-donating ability of a nearby hydroxyl group, it can also enhance the overall stability of the resulting radical, thereby contributing to antioxidant potential. A theoretical study on the fluorination of ferulic acid, a phenylpropanoid, suggested that fluorination can favorably alter the stability, solubility, and molecular polarity of the antioxidant.[6] Furthermore, a study on monofluoroflavones demonstrated better radical-scavenging activity compared to non-fluorinated flavones.[3]
Table 2: Comparative Antioxidant Activity (EC50, µg/mL) of Flavone Derivatives
| Compound | DPPH Radical Scavenging EC50 |
| 3′,4′,5′-Trimethoxyflavone | > 100 |
| 3-Fluoro-3′,4′,5′-trimethoxyflavone | 37 |
| 3′,4′,5′-Trihydroxyflavone | 0.5 |
| 3-Fluoro-3′,4′,5′-trihydroxyflavone | 0.24 |
Data from a study on fluorinated flavones, which are derived from the phenylpropanoid pathway.[3]
Cytotoxicity and Anticancer Potential
The cytotoxic effects of phenylpropanoids against various cancer cell lines have been documented.[7] Fluorination can significantly enhance this cytotoxicity. Studies on fluorinated chalcones and flavone derivatives have shown potent activity against cancer cells.[4][8] The increased lipophilicity of fluorinated compounds can lead to better cell membrane permeability and higher intracellular concentrations, resulting in enhanced cytotoxic effects.
Table 3: Comparative Cytotoxicity (IC50, µM) of a Chalcone and its Fluorinated Analog against a Cancer Cell Line
| Compound | Cancer Cell Line (e.g., HeLa) |
| Unsubstituted Chalcone | > 100 |
| 4-Fluoro Chalcone | 8.5 |
Data synthesized from findings on chalcone derivatives.
Experimental Protocols for Bioactivity Assessment
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key bioactivity assays.
I. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using the broth microdilution method.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7]
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[9]
Workflow for DPPH Assay
Caption: Workflow for assessing antioxidant activity using the DPPH assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: In a 96-well microtiter plate, add a small volume of each sample dilution to the wells. Then, add the DPPH solution to each well.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.
III. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated phenylpropanols for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Conclusion and Future Directions
The strategic incorporation of fluorine into the phenylpropanol scaffold presents a compelling avenue for the development of novel therapeutic agents with enhanced bioactivity. The available evidence, though still emerging for direct phenylpropanol comparisons, strongly indicates that fluorination can significantly improve antimicrobial, antioxidant, and cytotoxic properties. The provided experimental protocols offer a robust framework for researchers to further explore the structure-activity relationships of fluorinated phenylpropanols and to identify lead compounds for further development. Future research should focus on synthesizing and systematically evaluating a broader range of fluorinated phenylpropanol derivatives to build a comprehensive understanding of the impact of fluorine substitution on their biological activities. Such endeavors hold the promise of unlocking new and more effective treatments for a variety of diseases.
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(2-Fluorophenyl)propan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of a drug's resistance to enzymatic breakdown, directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. This guide offers an in-depth, comparative assessment of the metabolic stability of a series of 2-(2-Fluorophenyl)propan-2-ol derivatives, providing both foundational knowledge and practical experimental insights to inform lead optimization strategies.
The Critical Role of Metabolic Stability in Drug Design
The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] A compound that is rapidly metabolized by the body will likely require more frequent and higher doses to achieve a therapeutic effect, increasing the risk of adverse effects and poor patient compliance.[2][3] Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. Therefore, achieving an optimal balance of metabolic stability is a key objective in medicinal chemistry.
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the biotransformation of a vast array of xenobiotics.[4][5] These enzymes catalyze a variety of oxidative reactions, rendering compounds more water-soluble and easier to excrete.[6] Understanding how structural modifications to a lead compound influence its susceptibility to CYP-mediated metabolism is crucial for designing molecules with improved durability in the body.
This guide focuses on this compound and its derivatives, a chemical scaffold with potential therapeutic applications. By systematically evaluating the impact of structural modifications on metabolic stability, we aim to elucidate key structure-activity relationships (SAR) that can guide the design of more robust and efficacious drug candidates.
The Strategic Advantage of Fluorination and Tertiary Alcohols
The inclusion of fluorine in drug design is a well-established strategy to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[5] Furthermore, the introduction of fluorine can alter the electronic properties of a molecule, potentially shielding it from oxidative metabolism.[2] For instance, the fluorinated substituent in the cholesterol-lowering drug ezetimibe enhances its metabolic stability and intestinal absorption.[7] Similarly, in the anti-diabetic drug empagliflozin, fluorine substitution on the aryl ring prevents oxidative hydroxylation, contributing to its once-daily dosing regimen.[7]
The tertiary alcohol motif in this compound also contributes to its predicted metabolic robustness.[1][8][9] Unlike primary and secondary alcohols, which can be readily oxidized to aldehydes/carboxylic acids and ketones, respectively, tertiary alcohols are resistant to oxidation at the carbinol carbon.[8][9] The steric bulk of the geminal alkyl groups can also shield the hydroxyl group from conjugation reactions like glucuronidation, another major metabolic pathway.[1][9]
Comparative In Vitro Metabolic Stability Assessment
To provide a quantitative comparison, we will assess the metabolic stability of a parent compound, this compound, and a series of its derivatives with modifications at the phenyl ring and the propan-2-ol side chain. The primary method for this evaluation is the in vitro liver microsomal stability assay.
Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of CYP enzymes.[10] This in vitro system is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (Clint), which is a measure of the inherent metabolic capacity of the liver for a specific compound.[10][11] From the intrinsic clearance, the metabolic half-life (t½) can be calculated, providing a direct measure of how quickly the compound is metabolized.
Experimental Design: Liver Microsomal Stability Assay
The following protocol outlines a standardized approach for assessing the metabolic stability of the test compounds in human liver microsomes (HLM).
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) are prepared as 10 mM stock solutions in DMSO.
-
Pooled human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
An NADPH regenerating system is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The reaction mixture, containing the liver microsomes, phosphate buffer, and the test compound (at a final concentration of 1 µM), is pre-warmed to 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C with gentle agitation. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Sample Processing and Analysis:
-
The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound, is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16] LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of the analyte in a complex biological matrix.[15]
-
-
Data Analysis:
-
The peak area of the parent compound at each time point is normalized to the peak area of the internal standard.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Illustrative Comparative Stability Data
The following table presents illustrative metabolic stability data for this compound and a series of its hypothetical derivatives. This data is compiled based on established structure-activity relationships for metabolic stability and is intended to provide a comparative framework.
| Compound ID | Structure | Modification | Predicted t½ (min) | Predicted Clint (µL/min/mg protein) |
| Parent-F | This compound | - | 45 | 15.4 |
| Parent-H | 2-Phenylpropan-2-ol | No Fluorine | 30 | 23.1 |
| Deriv-A | 2-(2,4-Difluorophenyl)propan-2-ol | Additional Fluorine | 60 | 11.6 |
| Deriv-B | 2-(2-Fluorophenyl)butan-2-ol | Alkyl Chain Extension | 40 | 17.3 |
| Deriv-C | 1-(2-Fluorophenyl)ethanol | Secondary Alcohol | 15 | 46.2 |
Discussion: Deciphering Structure-Activity Relationships
The illustrative data highlights several key principles of metabolic SAR:
-
Impact of Fluorination: The comparison between Parent-F and Parent-H demonstrates the metabolic shielding effect of fluorine. The presence of the fluorine atom in the ortho position is predicted to increase the metabolic half-life and decrease the intrinsic clearance, indicating greater stability. This is consistent with the known effects of fluorination in blocking sites of metabolism.[2][3][5][7]
-
Effect of Multiple Fluorination: Deriv-A , with two fluorine substituents, is predicted to have the highest metabolic stability among the analogs. This suggests that increasing the extent of fluorination can further protect the molecule from metabolic attack.
-
Influence of Alkyl Chain Length: Extending the alkyl chain from a methyl to an ethyl group (Deriv-B ) is predicted to have a minor impact on metabolic stability. While longer alkyl chains can sometimes introduce new sites for metabolism, the tertiary alcohol moiety remains the primary determinant of stability in this case.
-
Primary vs. Tertiary Alcohol: The most dramatic difference is observed with Deriv-C , a secondary alcohol. The significantly shorter half-life and higher intrinsic clearance underscore the much greater susceptibility of secondary alcohols to oxidative metabolism compared to tertiary alcohols.[1][8][9]
Predicted Metabolic Pathways
Based on the structure of this compound and known metabolic reactions, several potential metabolic pathways can be predicted.
Caption: Predicted metabolic pathways for this compound.
Phase I Metabolism:
-
Aromatic Hydroxylation: The phenyl ring is a potential site for CYP-mediated hydroxylation, likely at the position para to the fluorine atom.
-
Oxidative Defluorination: While the C-F bond is strong, CYP enzymes can catalyze oxidative defluorination, leading to the formation of a phenolic metabolite.
-
Side-Chain Oxidation: Oxidation of the methyl groups is also possible but is generally a slower process compared to aromatic hydroxylation.
Phase II Metabolism:
-
Glucuronidation: The tertiary alcohol can undergo direct glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). However, as previously mentioned, this is expected to be a slow process due to steric hindrance.
-
Sulfation: The hydroxylated metabolites formed during Phase I can be further conjugated with sulfate by sulfotransferases (SULTs).
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the metabolic stability of this compound derivatives. The key takeaways for drug discovery teams are:
-
The combination of a 2-fluorophenyl group and a tertiary alcohol moiety provides a strong foundation for designing metabolically stable compounds.
-
Further strategic fluorination can be a viable approach to enhance metabolic stability.
-
The primary alcohol is a significant metabolic liability and should be avoided if metabolic stability is a key objective.
For a more definitive understanding, further experimental studies are warranted. These include:
-
Hepatocyte Stability Assays: Using intact liver cells can provide a more comprehensive picture of metabolism, as they contain both Phase I and Phase II enzymes and active transporters.
-
Metabolite Identification Studies: Utilizing high-resolution mass spectrometry to identify the major metabolites will confirm the predicted metabolic pathways and reveal any unexpected biotransformations.
-
Reaction Phenotyping: Identifying the specific CYP isoforms responsible for the metabolism of these compounds can help predict potential drug-drug interactions.
By integrating the principles and experimental approaches outlined in this guide, researchers can make more informed decisions in the design and optimization of this compound derivatives, ultimately increasing the probability of developing successful drug candidates with favorable pharmacokinetic profiles.
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-(2-Fluorophenyl)propan-2-ol in Reaction Mixtures
Introduction: The Analytical Imperative in Process Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and monitoring of reaction pathways are paramount. 2-(2-Fluorophenyl)propan-2-ol is a tertiary alcohol that often serves as a key intermediate or appears as a process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The ability to accurately quantify this analyte within complex reaction matrices is critical for several reasons: it enables real-time reaction monitoring, facilitates accurate yield calculations, ensures process safety, and is fundamental to impurity profiling, a cornerstone of regulatory compliance.[3][4]
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, present detailed and self-validating experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.
Choosing the Right Tool: A Comparative Overview of Analytical Methodologies
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as required sensitivity, accuracy, and sample throughput.
-
High-Performance Liquid Chromatography (HPLC): A powerful and versatile technique, HPLC is exceptionally well-suited for non-volatile or thermally labile compounds.[5][6][7] Given that this compound possesses a UV-active aromatic ring, HPLC with UV detection is a straightforward and robust choice.
-
Gas Chromatography (GC): As the workhorse for volatile compounds, GC offers high resolution and sensitivity.[8][9] this compound is sufficiently volatile for GC analysis, and the use of a Flame Ionization Detector (FID) provides a near-universal response for organic analytes.[6][8]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR): This is an absolute quantification method that leverages the unique properties of the fluorine-19 nucleus.[10] With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR provides clean, unambiguous signals with minimal background interference, making it a primary method for purity assignment and quantification without requiring an identical reference standard of the analyte.[11]
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, incorporating steps and parameters that ensure data integrity and reproducibility. Method validation should be performed in accordance with ICH Q2(R2) guidelines to formally demonstrate that the procedure is fit for its intended purpose.[12][13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: The choice of reversed-phase HPLC is based on the moderate polarity of this compound. A C18 stationary phase provides excellent retention and separation from both more polar starting materials and less polar byproducts. The fluorophenyl group contains a strong chromophore, making UV detection highly sensitive and specific.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase.
-
Perform serial dilutions to create calibration standards across the expected working range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Quench a representative aliquot of the reaction mixture (e.g., 100 µL) and dilute with the mobile phase to a final volume of 10 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: This method is selected for its high efficiency and the universal response of the Flame Ionization Detector (FID) to hydrocarbons, which simplifies quantification. An internal standard is incorporated to correct for variations in injection volume and instrument response, thereby enhancing precision.[16][17]
Detailed Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and an FID.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
Injection Mode: Split (50:1 ratio).
-
-
Standard Preparation:
-
Prepare a stock solution containing 1.0 mg/mL of this compound and 1.0 mg/mL of an internal standard (IS), such as n-dodecane, in a suitable solvent (e.g., acetone).
-
Prepare calibration standards by diluting the stock solution to cover the desired concentration range.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the reaction mixture into a vial.
-
Add a precise volume of the internal standard stock solution.
-
Dilute with acetone to a final volume of 10 mL.
-
-
Analysis and Quantification:
-
Calculate the Response Factor (RF) using the standard solutions: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS).
-
Quantify the analyte in the sample using the calculated RF and the peak areas from the sample chromatogram.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
Causality: ¹⁹F qNMR is chosen for its status as a primary ratio method, offering high accuracy without the need for an analyte-specific reference standard.[11] The wide chemical shift dispersion of ¹⁹F minimizes signal overlap, which is a significant advantage in complex reaction mixtures.[10] The key to accuracy is ensuring full spin-lattice relaxation (T₁) for all signals being integrated, which is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ value.
Detailed Protocol:
-
Instrumentation: NMR spectrometer (≥300 MHz) with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Pulse Angle: 90° (for optimal signal-to-noise).
-
Relaxation Delay (D1): ≥ 30 seconds (to be determined experimentally, but a conservative value ensures full relaxation for most small molecules).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Spectral Width: Sufficient to cover all expected fluorine signals (~200 ppm).
-
-
Standard and Sample Preparation:
-
Accurately weigh a certified quantitative internal standard (e.g., 10 mg of trifluorotoluene) into an NMR tube.
-
Accurately weigh the reaction mixture sample (e.g., 50 mg) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
-
Analysis and Quantification:
-
Acquire the ¹⁹F NMR spectrum.
-
Apply phasing and baseline correction.
-
Integrate the signal for the analyte and the signal for the internal standard.
-
Calculate the concentration using the following formula, which directly relates the molar amounts through the integrated signal areas:
-
Mass_Analyte = (Area_Analyte / N_F_Analyte) * (N_F_IS / Area_IS) * (MW_Analyte / MW_IS) * Mass_IS
-
Where: N_F is the number of fluorine atoms per molecule and MW is the molecular weight.
-
-
Performance Comparison: A Data-Driven Analysis
The trustworthiness of an analytical method is established through rigorous validation.[12] The table below summarizes the expected performance characteristics for the three validated methods, providing a clear basis for comparison. These values are representative of what can be achieved under optimized conditions.
| Validation Parameter | RP-HPLC-UV | GC-FID | ¹⁹F qNMR | Guideline Reference |
| Specificity | High (Chromatographic separation) | Very High (High-resolution separation) | Absolute (Unique chemical shifts) | ICH Q2(R2) |
| Linearity (R²) | ≥ 0.999[18] | ≥ 0.998 | ≥ 0.999 (Inherent) | ≥ 0.99[14] |
| Range (µg/mL) | 1 - 200 | 5 - 250 | 50 - 5000 | Method Dependent |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | 99.0% - 101.0%[19] | 98.0% - 102.0%[14] |
| Precision (% RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.5% | ≤ 2% is common[14] |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% | Method Dependent |
| LOQ (µg/mL) | ~1[18] | ~5 | ~50 | To be determined |
| Analysis Time/Sample | ~15 min | ~12 min | ~10 min (with short D1) to ~60 min (long D1) | - |
Senior Application Scientist's Recommendation
The optimal analytical method is not a universal constant but rather a function of the specific analytical challenge.
-
For routine in-process control and high-throughput quality control (QC) where speed and robustness are key, RP-HPLC-UV is the superior choice. Its operational simplicity, excellent precision, and low limit of quantification make it ideal for monitoring reaction progress and detecting low-level impurities.[20]
-
Gas Chromatography (GC-FID) is an excellent alternative, particularly if the reaction mixture contains other volatile components that need to be monitored simultaneously. Its high resolving power can be advantageous for separating structurally similar isomers or impurities.[21] However, the potential for thermal degradation of the tertiary alcohol, though unlikely under these conditions, must be considered.
-
¹⁹F qNMR stands apart as the definitive method for primary characterization, certification of reference materials, or when an analytical standard of the analyte is unavailable . Its inherent accuracy and precision are unparalleled, as it is a primary method that does not rely on calibration curves.[11][19] While its sensitivity is lower than chromatographic techniques, its absolute quantitation capability makes it the gold standard for establishing the true concentration in a complex matrix without bias from reference material purity.
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Safety Operating Guide
Navigating the Disposal of 2-(2-Fluorophenyl)propan-2-ol: A Comprehensive Guide to Safety and Compliance
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Fluorophenyl)propan-2-ol, a fluorinated alcohol increasingly utilized in organic synthesis. By understanding the chemical's properties and adhering to established safety procedures, laboratories can ensure the protection of their personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on this analysis, this compound should be handled as a substance that is:
-
Flammable: Like its parent compound, 2-propanol, it is expected to be a flammable liquid.[1][2][3][4] All sources of ignition must be strictly avoided in its presence.[3][4]
-
An Irritant: It is likely to cause skin and serious eye irritation.[5]
-
A Respiratory Tract Irritant: Inhalation of vapors may lead to respiratory irritation.[5]
-
Potentially Harmful if Inhaled or Swallowed: May cause drowsiness or dizziness.[1][3][4]
Furthermore, as a halogenated organic compound, its combustion can produce highly toxic and corrosive gases, including hydrogen fluoride.[5]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | 2-(4-Fluorophenyl)propan-2-ol | 2-Propanol | Anticipated for this compound |
| Flammability | Highly Flammable Liquid and Vapor[6] | Highly Flammable Liquid and Vapor[1][2][3][4] | Highly Flammable Liquid and Vapor |
| Skin Irritation | Causes skin irritation[5] | May cause skin dryness or cracking[3] | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation[5] | Causes serious eye irritation[1][2][3][4] | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation[5] | May cause drowsiness or dizziness[1][2][3][4] | May cause respiratory irritation |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[5]
-
Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as a hazardous waste stream. Due to its halogenated nature, it requires segregation from non-halogenated organic waste.[7][8][9]
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[7][8][10] Polyethylene or other resistant plastic containers are generally suitable.[10] Ensure the container is in good condition with a secure, leak-proof cap.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and any other components of the waste stream.[7] The date of initial waste accumulation should also be recorded.
-
Segregation is Key: Do not mix halogenated organic waste with non-halogenated solvents.[7][8][9] This is crucial for proper disposal by licensed waste management facilities and can also impact disposal costs.[9]
-
Avoid Incompatibilities: Do not store halogenated waste with incompatible materials such as strong oxidizing agents, acids, bases, or metals.[10][12]
Step 2: Waste Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[11][13]
-
Ventilation: The storage area must be well-ventilated.[5][14]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of any potential leaks.[15]
-
Regulatory Limits: Adhere to the storage limits for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16] Typically, no more than 55 gallons of hazardous waste may be accumulated in a satellite accumulation area.[16]
Step 3: Arranging for Final Disposal
-
Licensed Disposal Vendor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[17][18] These vendors are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Waste Manifest: Your institution's Environmental Health and Safety (EHS) office will coordinate with the vendor to ensure the waste is properly manifested for transport.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
For Small Spills (manageable by laboratory personnel):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: Use an inert absorbent material, such as sand, diatomaceous earth, or a commercial chemical absorbent, to contain and absorb the spill.[2]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for halogenated organic waste.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS or emergency response team.
-
Secure the Area: Prevent unauthorized entry into the spill area.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible management of chemical waste is a direct reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By following these detailed procedures for the disposal of this compound, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and productive research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for any additional requirements.
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Personal protective equipment for handling 2-(2-Fluorophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for handling 2-(2-Fluorophenyl)propan-2-ol in a laboratory setting. As a Senior Application Scientist, this document is designed to empower you with the necessary knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. The following protocols are based on established safety principles for handling analogous chemical structures and are intended to be a self-validating system for risk mitigation.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Furthermore, considering its structural similarity to propan-2-ol, it is prudent to assume the compound is a flammable liquid and vapor .[2][3][4][5] Therefore, all work should be conducted with the assumption that the compound poses a flammability risk.
Core Principle: Always treat substances of unknown toxicity as potentially hazardous.[6] This proactive stance is the foundation of a robust safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][7][8][9] | Goggles provide a seal against splashes, while a face shield offers a broader barrier of protection for the entire face. Always ensure a proper fit. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[1][8][10][11] | The choice of glove material should be confirmed for compatibility with the specific solvent used. Double-gloving is recommended when handling the neat compound or concentrated solutions.[12] Gloves should be inspected for any signs of degradation before and during use and disposed of immediately if contamination is suspected.[7][8] |
| Body Protection | Flame-resistant lab coat.[11][12] | A flame-resistant lab coat provides protection against accidental splashes and potential flash fires. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3][13][14] | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][11] |
Safe Handling and Operations Workflow
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow provides a step-by-step guide from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][13]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1][7]
-
Spill Kit: Have a spill kit rated for flammable liquids readily available. The kit should contain absorbent materials.
-
Review Procedures: Before starting, review all experimental steps and the safety information in this guide.[6]
-
-
Handling:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Grounding: When transferring the chemical, ensure that containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[3][4]
-
Avoid Aerosols: Handle the chemical in a manner that minimizes the generation of aerosols.[6]
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[3][4]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces after use.
-
Waste Disposal:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[11] The container should be clearly marked with "Hazardous Waste" and the full chemical name.[11]
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1][11][12]
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from ignition sources.[1][3][11][12]
-
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use PPE in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
-
Emergency Procedures: Be Prepared
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while rinsing. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[2][3][4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3][4] If they feel unwell, call a poison center or doctor.[2][3][4]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]
In Case of a Spill:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[5] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. Available from: [Link]
-
RCI Labscan Limited. propan-2-ol 70% - SAFETY DATA SHEET. (2021-08-02). Available from: [Link]
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Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL AR. (2018-05-18). Available from: [Link]
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Carl ROTH. Safety Data Sheet: 2-Propanol. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Benzyl alcohol. Available from: [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). Available from: [Link]
-
UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
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Chemical Suppliers. SAFETY DATA SHEET BENZYL ALCOHOL TECH. (2015-03-13). Available from: [Link]
-
Montclair State University. College Of Science and Mathematics Laboratory Safety Manual. Available from: [Link]
-
Consolidated Chemical. Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
